molecular formula C12H23ClN2O B1450977 N-Cyclohexyl-4-piperidinecarboxamide hydrochloride CAS No. 63214-55-1

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1450977
CAS No.: 63214-55-1
M. Wt: 246.78 g/mol
InChI Key: NFEWOIKMJZYUTQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS 63214-55-1) is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol . This piperidinecarboxamide derivative serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical development. Piperidine-carboxamide scaffolds are of significant interest in medicinal chemistry and neuroscience research. For instance, structurally related compounds based on the 4-alkylpiperidine-2-carboxamide scaffold have been developed and optimized as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, a promising target for treating conditions such as obesity and substance use disorders . Other research on piperidine derivatives has explored their potential as selective agonists for receptors like the melanocortin subtype-4 receptor . This compound is characterized with a purity of 95.0% and should be stored in a cool, dry place, sealed to maintain stability . Handling should be conducted with appropriate personal protective equipment. According to GHS classification, it is marked with the warning signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEWOIKMJZYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979232
Record name N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-55-1
Record name N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a piperidine-based compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a highly privileged motif in pharmaceuticals, recognized for its favorable physicochemical properties that can enhance druggability, metabolic stability, and bioavailability.[1] This document will delve into a probable synthetic route for this compound, detail its analytical characterization, and discuss its potential biological significance within the broader context of piperidine-containing molecules.

Chemical Identity and Properties

This compound is the hydrochloride salt of the amide formed between piperidine-4-carboxylic acid (isonipecotic acid) and cyclohexylamine.

PropertyValueSource
CAS Number 1019851-98-9[2]
Molecular Formula C₁₂H₂₃ClN₂O[2]
Molecular Weight 246.78 g/mol [2]
Synonyms piperidine-4-carboxylic acid cyclohexylamide hydrochloride[2]
Topological Polar Surface Area (TPSA) 41.13 Ų[2]
logP 1.8567[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Synthesis and Mechanism

The synthesis of this compound can be logically achieved through a two-step process: the coupling of a protected piperidine-4-carboxylic acid with cyclohexylamine, followed by deprotection and salt formation. This approach is a standard and reliable method for amide bond formation.

Synthetic Rationale and Causality

The choice of a protected piperidine derivative, specifically with a Boc (tert-butyloxycarbonyl) group, is crucial. The Boc group serves to protect the secondary amine of the piperidine ring, preventing it from reacting with the activated carboxylic acid. This ensures the selective formation of the desired amide bond with cyclohexylamine. Following the amide coupling, the Boc group can be cleanly removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_deprotection Deprotection & Salt Formation Boc_Isonipecotic_Acid Boc-Isonipecotic Acid Activated_Ester Activated Intermediate (e.g., Acyl Chloride) Boc_Isonipecotic_Acid->Activated_Ester e.g., SOCl₂ or (COCl)₂ Cyclohexylamine Cyclohexylamine Protected_Product Boc-Protected Amide Activated_Ester->Protected_Product + Cyclohexylamine Final_Product N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Protected_Product->Final_Product HCl in Dioxane or Ether

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate (Boc-Protected Amide)

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide at 0 °C.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the acyl chloride intermediate.

  • In a separate flask, dissolve cyclohexylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the freshly prepared acyl chloride solution to the cyclohexylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate in a minimal amount of a suitable organic solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the cyclohexyl ring, the piperidine ring, and the amide N-H proton. The chemical shifts and coupling patterns will be characteristic of the specific protons in their respective chemical environments.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide, and the distinct carbons of the cyclohexyl and piperidine rings. A published ¹³C NMR spectrum for a related compound can provide a reference for expected chemical shift ranges.[4]
FT-IR Characteristic absorption bands for the N-H stretch of the secondary amide and the piperidinium salt, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band).
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base (C₁₂H₂₂N₂O) would be observed, confirming the molecular weight.
Purity Assessment
TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound. A purity of ≥95% is generally expected for research-grade material.[5]
Melting Point A sharp melting point range is indicative of a pure crystalline solid.

Biological and Pharmacological Context

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological systems, particularly the central nervous system (CNS).[1] The presence of the piperidine motif often imparts favorable pharmacokinetic properties, such as improved metabolic stability and the ability to cross cellular membranes.[1]

Potential Therapeutic Relevance

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. The piperidine-4-carboxamide core is a common feature in molecules designed to interact with various receptors and enzymes. For instance, more complex molecules containing a cyclohexyl-piperidine-carboxamide moiety have been investigated as:

  • Melanocortin Subtype-4 Receptor Agonists: These have shown potential in modulating food intake and erectile activity.[6][7][8]

  • Cannabinoid Receptor 1 (CB1) Antagonists: Derivatives have been synthesized and evaluated for their potential in treating obesity.[9]

  • Antihistaminic Agents: Certain 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives have demonstrated antihistaminic properties.[10]

The parent structure, isonipecotic acid, is a known partial agonist of the GABA-A receptor, though it does not cross the blood-brain barrier.[11]

Structure-Activity Relationship (SAR) Logic

The structure of this compound presents several points for chemical modification to explore structure-activity relationships.

SAR_Logic cluster_structure N-Cyclohexyl-4-piperidinecarboxamide cluster_modifications Potential Modification Sites Structure Cyclohexyl_Mod Cyclohexyl Ring: - Substitution - Replacement with other rings Cyclohexyl_Mod->Structure Amide_Linker_Mod Amide Linker: - Reversal - Replacement Amide_Linker_Mod->Structure Piperidine_N_Mod Piperidine Nitrogen: - Alkylation - Arylation Piperidine_N_Mod->Structure Piperidine_Ring_Mod Piperidine Ring: - Substitution Piperidine_Ring_Mod->Structure

Caption: Key sites for SAR studies on the N-Cyclohexyl-4-piperidinecarboxamide scaffold.

By systematically modifying these positions, researchers can probe the structural requirements for interaction with specific biological targets, potentially leading to the discovery of novel therapeutic agents.

Conclusion

This compound is a molecule built upon the robust and versatile piperidine scaffold. While detailed biological data for this specific compound is sparse, its synthesis is achievable through established chemical principles. Its structural similarity to a range of biologically active molecules makes it and its derivatives interesting candidates for further investigation in drug discovery programs, particularly in the areas of CNS disorders and metabolic diseases. This guide provides a foundational framework for its synthesis, characterization, and contextual biological importance, serving as a valuable resource for researchers in the field.

References

  • Chem-Impex. 4-Cyclohexylpiperidine Hydrochloride. [Link]

  • National Center for Biotechnology Information. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • PrepChem.com. Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. [Link]

  • National Center for Biotechnology Information. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. [Link]

  • National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • National Center for Biotechnology Information. Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as hCB1 receptor antagonists. [Link]

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  • Google Patents. 1-(cyclohexyl)
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  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • National Center for Biotechnology Information. 4-Piperidinecarboxamide, 1-(3-chloro-2-pyridinyl)-N-cyclohexyl-. [Link]

  • National Center for Biotechnology Information. Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. [Link]

  • National Center for Biotechnology Information. (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. [Link]

  • National Center for Biotechnology Information. N-cyclohexyl-4-sulfamoylpiperazine-1-carboxamide. [Link]

  • National Center for Biotechnology Information. N-cyclohexylpiperidine-1-carboxamide. [Link]

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  • National Center for Biotechnology Information. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype. [Link]

  • National Center for Biotechnology Information. Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine). [Link]PMC1702812/)

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An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS Number: 63214-55-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the Piperidine Carboxamide Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. When combined with a carboxamide linkage, the resulting piperidine carboxamide scaffold offers a robust platform for developing novel therapeutics targeting a wide range of biological entities. This guide provides a comprehensive technical overview of a specific exemplar of this class, N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, intended for researchers and drug development professionals exploring its potential in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative characterized by a cyclohexyl group attached to the carboxamide nitrogen at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for experimental handling and formulation.

PropertyValueSource
CAS Number 63214-55-1BLD Pharm
Molecular Formula C₁₂H₂₃ClN₂OBLD Pharm
Molecular Weight 246.78 g/mol BLD Pharm
SMILES O=C(C1CCNCC1)NC2CCCCC2.[H]ClBLD Pharm
Appearance Solid (predicted)General Knowledge
Solubility Soluble in water and polar organic solvents (predicted)General Knowledge

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is conceptually centered around the formation of a stable amide bond between a piperidine carboxylic acid derivative and cyclohexylamine. The hydrochloride salt is then typically formed in the final step.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the amide bond, leading to isonipecotic acid (piperidine-4-carboxylic acid) and cyclohexylamine as the primary starting materials.

G Target This compound Intermediate1 N-Cyclohexyl-4-piperidinecarboxamide Target->Intermediate1 Salt Formation StartingMaterial1 Isonipecotic Acid (or activated derivative) Intermediate1->StartingMaterial1 Amide Coupling StartingMaterial2 Cyclohexylamine Intermediate1->StartingMaterial2 Amide Coupling G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Salt Formation and Purification A Isonipecotic Acid B Activated Ester or Acyl Chloride A->B Thionyl Chloride or Carbodiimide Coupling Agent D N-Cyclohexyl-4-piperidinecarboxamide B->D C Cyclohexylamine C->D E This compound D->E HCl in inert solvent (e.g., Diethyl Ether or Isopropanol) F Purified Product E->F Recrystallization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

  • Activation of Isonipecotic Acid:

    • Rationale: The carboxylic acid of isonipecotic acid is not sufficiently electrophilic to react directly with cyclohexylamine. Therefore, it must first be activated. Conversion to an acyl chloride using thionyl chloride or oxalyl chloride is a common and effective method. Alternatively, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form an active ester in situ.

    • Protocol (Acyl Chloride Method):

      • Suspend isonipecotic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

      • Add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

      • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

      • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude isonipecotic acid chloride hydrochloride.

  • Amide Coupling with Cyclohexylamine:

    • Rationale: The activated acyl chloride is highly reactive towards the nucleophilic amine of cyclohexylamine, leading to the formation of the desired amide bond. A base is required to neutralize the hydrogen chloride generated during the reaction.

    • Protocol:

      • Dissolve the crude isonipecotic acid chloride hydrochloride in an inert solvent like DCM.

      • Cool the solution to 0 °C and add cyclohexylamine (1 equivalent) followed by a non-nucleophilic base such as triethylamine (2.2 equivalents) dropwise.

      • Stir the reaction mixture at room temperature for 4-12 hours.

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cyclohexyl-4-piperidinecarboxamide.

  • Purification and Salt Formation:

    • Rationale: The crude product may contain unreacted starting materials and byproducts, necessitating purification, typically by column chromatography. The final hydrochloride salt formation is achieved by treating the purified free base with hydrochloric acid in an appropriate solvent.

    • Protocol:

      • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

      • Dissolve the purified N-Cyclohexyl-4-piperidinecarboxamide in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

      • Add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.

      • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the protons of the piperidine and cyclohexyl rings. The amide proton will appear as a downfield signal.Structural elucidation and confirmation.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide.Confirmation of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base [M+H]⁺.Determination of the molecular weight.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.Purity assessment and quantification.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the amide group.Functional group identification.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of piperidine carboxamides has been investigated for a range of therapeutic applications. This allows for an informed, prospective analysis of its potential biological roles.

  • Antiviral Activity (CCR5 Inhibition): A series of novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of the C-C chemokine receptor type 5 (CCR5). [2]CCR5 is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. The structural similarities suggest that this compound could be explored for similar antiviral properties.

  • Antinociceptive and Analgesic Effects (TRPV1 Antagonism): Piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a key receptor involved in pain sensation. [3]This suggests a potential application for the title compound in the development of novel analgesics.

  • Antimalarial Activity (Proteasome Inhibition): Recent studies have identified piperidine carboxamides as species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), a validated target for antimalarial drug development. [4]This opens an avenue for investigating this compound in the context of infectious diseases.

  • Neurological and Psychiatric Disorders (Serotonin Receptor Modulation): 4-Alkylpiperidine-2-carboxamides have been discovered as selective positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, which is implicated in conditions such as cocaine use disorder. [5]The core structure of the title compound makes it a candidate for investigation in the realm of neuroscience.

  • Cancer Therapy: The piperidine scaffold is present in numerous anticancer agents. [6]Some piperidine derivatives have shown potential as inhibitors of anaplastic lymphoma kinase (ALK), a target in certain types of cancer.

Safety and Handling

Based on the GHS hazard statements provided by a commercial supplier, this compound should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Future Directions and Conclusion

This compound represents a molecule of interest within the medicinally significant class of piperidine derivatives. While specific biological data is currently limited, its structural features suggest a high potential for interaction with various biological targets. This guide provides a solid foundation for its synthesis, characterization, and prospective biological evaluation. Further research into its specific mechanism of action and therapeutic potential is warranted and could lead to the development of novel drug candidates for a variety of diseases. The detailed protocols and scientific rationale presented herein are intended to empower researchers to confidently incorporate this compound into their discovery and development pipelines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, X., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 229-238. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 334-338. [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(22), 5845-5849. [Link]

  • Majumdar, S., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7899. [Link]

  • Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Deng, Y., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 62(3), 1469-1481. [Link]

  • Prabhu, M. A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences, 119(19), e2118742119. [Link]

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Sources

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride for Drug Discovery Professionals

Executive Summary

This compound is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry. Its structure, featuring a piperidine core, a robust amide linkage, and a cyclohexyl moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine ring is a well-established "privileged scaffold" in drug discovery, frequently appearing in compounds targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of this compound, including its core physicochemical properties, a detailed synthesis and characterization workflow, and its strategic applications in drug development. The methodologies presented herein are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound's characteristics make it a suitable candidate for further chemical modification and biological screening.

The molecular weight of this compound is 246.78 g/mol .[1][2] Its hydrochloride salt form generally confers greater stability and higher solubility in aqueous media compared to the free base, which is a critical attribute for handling and formulation development.

Table 1: Chemical Identifiers and Properties

Property Value Source
Molecular Formula C₁₂H₂₃ClN₂O [1][2]
Molecular Weight 246.78 g/mol [1][2]
CAS Number 63214-55-1, 1019851-98-9 [1][2]
SMILES O=C(C1CCNCC1)NC2CCCCC2.Cl [1]
Topological Polar Surface Area (TPSA) 41.13 Ų [1]
logP (calculated) 1.8567 [1]
Hydrogen Bond Donors 2 [1]

| Hydrogen Bond Acceptors | 2 |[1] |

Synthesis and Purification Workflow

The reliable synthesis of high-purity starting materials is paramount in drug discovery to ensure that biological data is unambiguous and reproducible. The formation of the amide bond between the 4-piperidinecarboxylic acid and cyclohexylamine moieties is the key transformation. A common and robust method involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by nucleophilic attack by the amine.

Rationale for Synthetic Strategy

Converting the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride is a classic and highly efficient strategy. This intermediate is significantly more electrophilic than the parent carboxylic acid, allowing the subsequent reaction with the amine (cyclohexylamine) to proceed rapidly and cleanly, often at low temperatures, which minimizes side reactions. The piperidine nitrogen is basic and could potentially compete as a nucleophile. Therefore, starting with a piperidine precursor that is N-protected (e.g., with a Boc group) or using a hydrochloride salt of the piperidine starting material can be an effective strategy to ensure selective acylation at the desired amine. The final step involves the formation of the hydrochloride salt to enhance stability and handling.

Proposed Synthetic Workflow Diagram

SynthesisWorkflow A 4-Piperidinecarboxylic acid B Acyl Chloride Intermediate A->B  Oxalyl Chloride,  cat. DMF, DCM   C N-Cyclohexyl-4- piperidinecarboxamide (Free Base) B->C  Cyclohexylamine,  Triethylamine, DCM   D N-Cyclohexyl-4- piperidinecarboxamide Hydrochloride (Final Product) C->D  HCl in Ether  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for amide bond formation.[3]

  • Activation of Carboxylic Acid:

    • To a stirred solution of 4-piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow addition at 0 °C controls the exothermic reaction and prevents degradation of the starting material.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Amide Bond Formation:

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM. Causality Note: Triethylamine is crucial to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation step, driving the reaction to completion.

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the stirred amine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of Free Base:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure free base.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M) dropwise until precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is a non-negotiable component of drug development, ensuring the identity, purity, and stability of a compound. A multi-pronged approach using orthogonal techniques provides the highest level of confidence.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis A Synthesized Crude Product B Purified Compound A->B Chromatography/ Recrystallization C Purity Assessment (>95%) B->C HPLC-UV D Identity Confirmation B->D LC-MS E Structural Elucidation B->E ¹H & ¹³C NMR F Certificate of Analysis (CoA) Qualified for R&D Use C->F D->F E->F

Caption: Standard analytical workflow for compound qualification.

Protocol: HPLC for Purity Assessment

This is a general-purpose method adaptable for purity analysis of the target compound.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. Causality Note: A gradient elution is necessary to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Causality Note: The amide bond provides sufficient UV absorbance at lower wavelengths for sensitive detection.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Acceptance Criteria: Purity should be ≥95% by peak area for use in most R&D applications.

Expected Mass Spectrometry and NMR Results
  • Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI) in positive mode, the expected mass would be for the protonated free base ([M+H]⁺).

    • Free Base (C₁₂H₂₂N₂O) Molecular Weight = 210.32 g/mol .

    • Expected [M+H]⁺ = 211.18 m/z.

  • ¹H NMR Spectroscopy: Key expected signals would include:

    • A broad singlet for the amide N-H proton.

    • Multiplets corresponding to the protons on the cyclohexyl ring.

    • Distinct multiplets for the axial and equatorial protons of the piperidine ring.

    • A downfield shift for the protons adjacent to the nitrogen atoms.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a valuable starting point or intermediate. Its utility stems from the strategic combination of its structural features.[4]

  • Privileged Scaffold: The piperidine ring is a cornerstone of CNS drug design, capable of engaging a wide range of biological targets.[5]

  • Vector for Diversification: The secondary amine of the piperidine ring is a prime handle for chemical modification (e.g., alkylation, arylation, acylation) to build out a library of analogues for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The cyclohexyl group is a lipophilic moiety that can enhance a molecule's ability to cross the blood-brain barrier. Modifications to this group can fine-tune the compound's lipophilicity and metabolic stability.

Strategic Diversification Diagram

SAR_Strategy cluster_mods Points of Diversification A Core Scaffold N-Cyclohexyl-4- piperidinecarboxamide B R1: Piperidine Nitrogen (Alkylation, Arylation) A->B C R2: Cyclohexyl Ring (Substitution) A->C D R3: Piperidine Ring (Substitution) A->D E Diverse Compound Library B->E C->E D->E F High-Throughput Screening E->F G Hit Identification & Lead Optimization F->G

Caption: Strategy for using the core scaffold to generate a screening library.

This structured approach allows for the systematic exploration of chemical space around the core scaffold, which is a fundamental practice in modern drug discovery.[6][7]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and maintaining the integrity of the compound.

  • GHS Hazard Information:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning[1][2]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Storage Conditions: Store sealed in a dry, well-ventilated place at room temperature.[2]

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride is a synthetic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The piperidine scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound, drawing upon structure-activity relationships of analogous compounds and outlining experimental protocols for its comprehensive pharmacological characterization.

The molecular architecture of this compound, comprising a cyclohexyl group appended to a piperidine ring via a carboxamide linker, suggests the potential for interactions with various biological targets. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in research applications.[2] This guide will delve into the current understanding of its likely pharmacological activities, focusing primarily on its potential as an antihistaminic and analgesic agent, while also exploring other plausible receptor interactions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity.

PropertyValueSource
Molecular Formula C₁₂H₂₃ClN₂O[3]
Molecular Weight 246.78 g/mol [3]
CAS Number 63214-55-1[3]
Synonyms piperidine-4-carboxylic acid cyclohexylamide hydrochlorideChemScene

Hypothesized Mechanisms of Action

Based on the pharmacological profiles of structurally related piperidine derivatives, the primary mechanisms of action for this compound are hypothesized to involve antagonism of the histamine H1 receptor and modulation of central nervous system pathways to elicit analgesic effects.

Antihistaminic Activity: H1 Receptor Antagonism

A compelling body of evidence suggests that piperidine-containing compounds exhibit potent antihistaminic properties through the blockade of the histamine H1 receptor.[2][4] The structural resemblance of this compound to known H1 antagonists supports this hypothesis.

The proposed mechanism involves the competitive and reversible binding of the compound to the H1 receptor, a G protein-coupled receptor (GPCR).[5] This binding prevents the interaction of histamine with the receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses.

H1_Receptor_Antagonism cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates Downstream Signaling\n(IP3, DAG, Ca2+ release) Downstream Signaling (IP3, DAG, Ca2+ release) PLC->Downstream Signaling\n(IP3, DAG, Ca2+ release) Initiates Histamine Histamine Histamine->H1R Binds & Activates Compound N-Cyclohexyl-4- piperidinecarboxamide HCl Compound->H1R Competitively Binds & Blocks Histamine

Caption: Proposed mechanism of H1 receptor antagonism.

Analgesic Effects: Modulation of Pain Pathways

Several studies have demonstrated the analgesic potential of piperidine derivatives.[1][6] The mechanism underlying this effect is likely multifactorial, potentially involving interactions with opioid receptors or other central nervous system targets that modulate pain perception. The structural similarity of the core piperidine scaffold to that found in some opioid analgesics lends credence to this hypothesis.

Furthermore, some phencyclidine (PCP) derivatives, which contain a piperidine ring, have been shown to possess analgesic properties.[6][7][8] It is plausible that this compound could interact with components of the glutamatergic system, such as the NMDA receptor, which is a known target of PCP and plays a crucial role in pain transmission.

Analgesic_Pathway cluster_cns Central Nervous System PainSignal Nociceptive Signal (Ascending Pathway) Brain Brain (Pain Perception) PainSignal->Brain Transmits DescendingPathway Descending Inhibitory Pain Pathway Brain->DescendingPathway Activates DescendingPathway->PainSignal Inhibits Compound N-Cyclohexyl-4- piperidinecarboxamide HCl Compound->Brain Modulates Perception Compound->DescendingPathway Enhances Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BindingAssay H1 Receptor Binding Assay (Protocol 1) Determine Ki for H1R Determine Ki for H1R BindingAssay->Determine Ki for H1R ReceptorScreening Broader Receptor Screening Panel (e.g., Sigma, Opioid, MC4R) Identify Other\nPotential Targets Identify Other Potential Targets ReceptorScreening->Identify Other\nPotential Targets AnalgesiaModel Hot Plate Test (Protocol 2) Assess Analgesic\nEfficacy Assess Analgesic Efficacy AnalgesiaModel->Assess Analgesic\nEfficacy OtherPainModels Other Analgesia Models (e.g., Tail-flick, Formalin) Characterize Analgesic\nProfile Characterize Analgesic Profile OtherPainModels->Characterize Analgesic\nProfile Compound N-Cyclohexyl-4- piperidinecarboxamide HCl Compound->BindingAssay Compound->ReceptorScreening Compound->AnalgesiaModel Compound->OtherPainModels

Caption: Integrated experimental workflow for mechanistic elucidation.

Conclusion

This compound is a compound with significant potential for pharmacological activity, primarily as an antihistamine and an analgesic. The available evidence from structurally related compounds strongly suggests that its mechanism of action likely involves antagonism of the histamine H1 receptor and modulation of central pain signaling pathways. However, the possibility of interactions with other receptors, such as sigma and melanocortin receptors, should not be discounted.

The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of the mechanism of action of this compound. A thorough investigation of its receptor binding profile and in vivo efficacy will be crucial for understanding its full therapeutic potential and for guiding future drug development efforts based on this promising chemical scaffold.

References

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  • Ahmady, A., et al. (2007). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclohexyl-4-sulfamoylpiperazine-1-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-dicyclohexyl-4-morpholinecarboxamidine. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antiallergic Activity of Dicoumarin Derivatives. MDPI. Retrieved from [Link]

  • Weis, R., et al. (2008). Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. PubMed. Retrieved from [Link]

  • Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]

  • Kumar, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship studies on a series of cyclohexylpiperazines bearing a phanylacetamide as ligands of the human melanocortin-4 receptor. Retrieved from [Link]

  • Ye, Z., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

  • UniCA IRIS. (2023). In silico characterization of ligand–receptor interactions for U‐47700, N,N‐didesmethyl‐U‐47700, U‐50488 at mu‐ and kappa‐opioid receptors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Open Access Repository Suffolk. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: G protein-coupled receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

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  • CAS Common Chemistry. (n.d.). 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide. Retrieved from [Link]

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N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a foundational element in a multitude of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with complex biological targets. When combined with a carboxamide linker and a cyclohexyl moiety, as in N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, we are presented with a molecule of significant, yet largely untapped, research potential. This technical guide serves as an in-depth exploration of these potential applications, moving beyond a simple cataloging of possibilities to provide a scientifically grounded rationale for future investigation. We will delve into the mechanistic underpinnings of related compounds to illuminate promising research avenues and provide actionable experimental frameworks for the discerning researcher.

Core Molecular Attributes and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of sound experimental design. This compound is a molecule that marries the rigidity of the cyclohexyl group with the versatile piperidine core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1019851-98-9[2]
Molecular Formula C₁₂H₂₃ClN₂O[2]
Molecular Weight 246.78 g/mol [2]
Appearance Solid
Purity ≥95% (commercially available)[2]
Synonym(s) piperidine-4-carboxylic acid cyclohexylamide hydrochloride[2]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for biological assays and formulation development. The presence of both hydrogen bond donors (the amide N-H and the piperidine N-H in its protonated form) and acceptors (the amide carbonyl oxygen and the piperidine nitrogen) suggests the potential for specific interactions within protein binding pockets.

Potential Therapeutic Avenues: A Mechanistic Exploration

The true potential of this compound lies in the biological activities suggested by its structural motifs. While direct studies on this specific compound are limited, a wealth of data on related structures provides a strong foundation for hypothesis-driven research.

Antihistaminic and Analgesic Properties

Derivatives of 1-cyclohexylpiperidine-4-carboxylic acid have been shown to possess both antihistaminic and analgesic properties.[3] This suggests that this compound may act on histamine receptors or modulate pain pathways.

  • Mechanistic Hypothesis: The compound could function as an antagonist or inverse agonist at histamine H1 receptors, which are implicated in allergic responses.[3] Its analgesic effects might be mediated through interactions with opioid receptors or other central nervous system targets involved in pain perception.[4]

  • Proposed Research Workflow:

    cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Receptor Binding Histamine H1 Receptor Binding Assay Functional Assay Calcium Mobilization Assay in H1-expressing cells Receptor Binding->Functional Assay Confirm functional antagonism Allergy Model Histamine-induced Paw Edema in Mice Functional Assay->Allergy Model Assess anti-inflammatory effect Pain Target Panel Opioid Receptor Binding Panel Pain Model Hot Plate or Tail-flick Test in Rats Pain Target Panel->Pain Model Evaluate analgesic efficacy

    Figure 1: Proposed workflow for evaluating antihistaminic and analgesic activity.
Anticancer Potential

The piperidine scaffold is a common feature in many anticancer agents.[4] Furthermore, some piperidine derivatives have demonstrated antiproliferative activity.[5] This raises the possibility that this compound could exhibit cytotoxic or cytostatic effects on cancer cells.

  • Mechanistic Hypothesis: The compound could induce apoptosis in cancer cells through various mechanisms, such as the inhibition of key survival pathways or interaction with targets like sigma (σ) receptors, which are often overexpressed in tumor cells.[5]

Antimalarial Activity via Proteasome Inhibition

Recent research has identified piperidine carboxamides as a promising class of antimalarial agents that act by inhibiting the proteasome of Plasmodium falciparum (Pf).[6][7] The proteasome is essential for the parasite's lifecycle, and its inhibition leads to parasite death.

  • Mechanistic Hypothesis: this compound may selectively inhibit the β5 subunit of the Pf proteasome.[6] The structural features of the piperidine carboxamide core could allow it to bind to a non-covalent pocket at the β5/β6/β3 subunit interface, a site that differs between the parasite and human proteasomes, thus conferring selectivity.[6]

    cluster_0 Plasmodium falciparum Compound N-Cyclohexyl-4- piperidinecarboxamide HCl Proteasome Pf Proteasome (β5 subunit) Compound->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Catalyzes Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for degradation Apoptosis Parasite Death Degradation->Apoptosis Prevention leads to

    Figure 2: Hypothesized mechanism of antimalarial action via proteasome inhibition.
Modulation of TRP Ion Channels

Piperidine carboxamides have also been identified as modulators of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[8][9] These channels are involved in sensory perception, including pain, temperature, and inflammation.

  • Mechanistic Hypothesis: The compound may act as an antagonist at TRPV1 or an agonist at TRPA1, depending on the specific interactions within the channel's binding pocket.[8][9] The N-cyclohexyl group could play a key role in establishing hydrophobic interactions that determine the compound's activity and selectivity.

Experimental Protocols: A Guide to Investigation

To rigorously test these hypotheses, a series of well-defined experimental protocols are necessary. The following provides a starting point for researchers.

General Preparation of Stock Solutions

For all in vitro assays, a 10 mM stock solution of this compound should be prepared in sterile, nuclease-free water or dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final concentration of the solvent is non-toxic to the cells or enzymes being studied (typically ≤ 0.5% DMSO).

Protocol: In Vitro Cancer Cell Viability Assay

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Plasmodium falciparum Growth Inhibition Assay

This protocol uses a SYBR Green I-based fluorescence assay to determine the antimalarial activity of the compound.

  • Parasite Culture: Culture a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human O+ erythrocytes in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound to parasite cultures synchronized at the ring stage (1% parasitemia, 2% hematocrit). Include a vehicle control and a positive control (e.g., artemisinin).

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Lyse the erythrocytes by adding SYBR Green I lysis buffer and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Concluding Remarks and Future Directions

This compound represents a molecule at the intersection of several promising areas of drug discovery. The structural precedents outlined in this guide strongly suggest its potential as a versatile research tool and a starting point for the development of novel therapeutics. The proposed research applications in oncology, infectious disease, and neuropharmacology are not exhaustive but provide a solid, evidence-based foundation for further investigation. Future research should also consider the synthesis and evaluation of analogs to establish a clear structure-activity relationship (SAR) for each potential therapeutic target. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.

References

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link][6][7]

  • Starus, V., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PNAS, 116(52), 27063-27072. Available at: [Link][8]

  • McDonnell, M. E., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5539-5542. Available at: [Link][9]

  • Shishkov, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. Available at: [Link][1]

  • Povar, I., & Spetea, M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link][4]

  • Berardi, F., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 143-154. Available at: [Link][5]

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An In-depth Technical Guide to N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclohexyl-4-piperidinecarboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, structure-activity relationships (SAR), and potential therapeutic applications of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride and its analogs. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in the exploration and development of novel therapeutics based on this versatile chemical motif. The content herein is curated to bridge foundational chemistry with advanced drug discovery concepts, offering both theoretical understanding and practical guidance for laboratory application.

Introduction: The Significance of the Piperidinecarboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which in turn significantly influences a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of the piperidine nitrogen often serves as a key interaction point with biological targets, typically through the formation of salt bridges or hydrogen bonds.

The 4-carboxamide substitution on the piperidine ring introduces a hydrogen bond donor and acceptor moiety, further enhancing the potential for specific and high-affinity interactions with protein targets. When combined with an N-cyclohexyl group, the resulting N-Cyclohexyl-4-piperidinecarboxamide scaffold offers a unique combination of rigidity and flexibility, with the cyclohexyl group contributing to lipophilicity and potentially engaging in hydrophobic interactions within a binding pocket. This guide will delve into the chemical and biological nuances of this important class of compounds.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward and robust amidation reaction, followed by salt formation. The general synthetic strategy involves the coupling of a piperidine-4-carboxylic acid derivative with cyclohexylamine.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound, starting from piperidine-4-carboxylic acid (isonipecotic acid).

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Salt Formation & Purification A Piperidine-4-carboxylic Acid (Isonipecotic Acid) B Activation of Carboxylic Acid A->B e.g., SOCl2, CDI C Amide Coupling with Cyclohexylamine B->C D N-Cyclohexyl-4-piperidinecarboxamide (Free Base) C->D E Dissolution in Appropriate Solvent D->E F Addition of HCl E->F e.g., HCl in Ether G Precipitation/ Crystallization F->G H N-Cyclohexyl-4-piperidinecarboxamide HCl (Final Product) G->H

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of this compound.

Step 1: Activation of Piperidine-4-carboxylic Acid

  • To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent (1.1-1.5 eq). Common coupling agents include thionyl chloride (SOCl₂), 1,1'-carbonyldiimidazole (CDI), or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • If using thionyl chloride, the reaction is typically performed at reflux to form the acyl chloride. For other coupling agents, the reaction is often stirred at room temperature until activation is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Amide Bond Formation

  • To the activated carboxylic acid species, add cyclohexylamine (1.0-1.2 eq) dropwise at 0°C.

  • If an acyl chloride was formed, a base such as triethylamine (TEA) or pyridine (2.0 eq) should be added to neutralize the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification of the Free Base

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cyclohexyl-4-piperidinecarboxamide free base.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of the parent compound are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Molecular Formula C₁₂H₂₃ClN₂O[1]
Molecular Weight 246.78 g/mol [1]
Topological Polar Surface Area (TPSA) 41.13 Ų[1]
logP (calculated) 1.8567[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra will show characteristic peaks for the cyclohexyl and piperidine protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O bonds of the amide group.

  • Melting Point Analysis: A sharp melting point is indicative of the purity of the crystalline hydrochloride salt.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

N-Cyclohexyl-4-piperidinecarboxamide derivatives have been investigated for their activity against a range of biological targets. The following sections explore some of the key areas of pharmacological interest and the associated SAR.

Opioid Receptor Modulation

The piperidine scaffold is a well-established pharmacophore in opioid receptor ligands.[2] Analogs of N-Cyclohexyl-4-piperidinecarboxamide have been explored for their ability to modulate mu (µ), delta (δ), and kappa (κ) opioid receptors.

Structure-Activity Relationships for Opioid Receptor Affinity:

  • N-substituent on the Piperidine: The nature of the substituent on the piperidine nitrogen is critical for opioid receptor affinity and selectivity. Large, lipophilic groups can enhance binding.

  • 4-Carboxamide Moiety: Modifications to the carboxamide group, such as altering the N-substituent (in this case, cyclohexyl), can significantly impact potency and efficacy (agonist vs. antagonist activity).[3] The flexibility and size of the N-substituent can influence how the ligand fits into the receptor's binding pocket.[4]

  • Stereochemistry: The stereochemistry of substituents on both the piperidine and cyclohexyl rings can play a crucial role in receptor recognition and binding affinity.

Derivatives with balanced µ-opioid receptor agonism and δ-opioid receptor antagonism are of particular interest as they may offer potent analgesia with a reduced side-effect profile, such as tolerance and dependence.[3]

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The N-Cyclohexyl-4-piperidinecarboxamide scaffold can be elaborated to generate potent kinase inhibitors.

Kinase Inhibitor Design and SAR:

  • Scaffold Orientation: The piperidine ring can serve as a central scaffold to orient functional groups towards key interaction points within the ATP-binding site of kinases.

  • Amide as a Hinge-Binder: The carboxamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

  • Cyclohexyl Group: The cyclohexyl group can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity. The inactivity of some cyclohexyl derivatives compared to more planar aromatic groups in certain kinase binding sites suggests that the pocket may be flat and narrow.[4]

The following diagram illustrates a hypothetical interaction of an N-Cyclohexyl-4-piperidinecarboxamide analog within a kinase ATP-binding site.

Kinase_Interaction cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Piperidine Piperidine Scaffold Piperidine->Gatekeeper Potential Interaction Carboxamide Carboxamide Carboxamide->Hinge H-Bonds Cyclohexyl N-Cyclohexyl Group Cyclohexyl->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothetical binding mode of an N-Cyclohexyl-4-piperidinecarboxamide analog in a kinase active site.

Other Potential Therapeutic Applications

The versatility of the N-Cyclohexyl-4-piperidinecarboxamide scaffold lends itself to the exploration of other therapeutic areas, including:

  • Melanocortin Receptor Agonism: Certain derivatives have been investigated as agonists for melanocortin receptors, which are involved in regulating appetite and sexual function.[5]

  • Antiproliferative Agents: Analogs have shown potential as antiproliferative agents for cancer therapy.[6]

  • Antiviral Activity: The core structure can be incorporated into molecules with antiviral properties.

Pharmacokinetics and ADME Profile

A key advantage of the piperidine scaffold is its ability to impart favorable ADME properties to drug candidates.

  • Absorption and Bioavailability: The lipophilicity imparted by the cyclohexyl group can enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility. The hydrochloride salt form is often used to improve solubility and dissolution.

  • Distribution: The physicochemical properties of N-Cyclohexyl-4-piperidinecarboxamide analogs will govern their distribution throughout the body, including their ability to cross the blood-brain barrier.

  • Metabolism: The piperidine and cyclohexyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The specific metabolic pathways will depend on the substitution pattern of the analogs.

  • Excretion: Metabolites and unchanged drug are typically eliminated via the renal or biliary routes.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the piperidine and cyclohexyl moieties, makes it an attractive core for exploring a wide range of biological targets. Future research in this area will likely focus on:

  • Fine-tuning SAR: Systematic modification of the core structure to optimize potency, selectivity, and ADME properties for specific targets.

  • Exploring New Biological Space: Screening N-Cyclohexyl-4-piperidinecarboxamide libraries against a broader range of biological targets to identify novel therapeutic applications.

  • Computational Modeling: Utilizing in silico methods to guide the design of next-generation analogs with improved pharmacological profiles.

This guide has provided a foundational understanding of this compound derivatives and analogs. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Structure Activity Relationships. (2005). In Drug Design. Retrieved from [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Retrieved from [Link]

  • (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

  • Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for μ, κ, and δ Opioid Receptors. ResearchGate. Retrieved from [Link]

  • N-cyclohexyl-4-morpholinecarboxamide. SpectraBase. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health. Retrieved from [Link]

  • Opioid Pharmacology. Pain Physician. Retrieved from [Link]

  • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed. Retrieved from [Link]

  • General Reagent Information All reactions were set up on the benchtop and carried out in oven-dried Teflon seal screw-cap test-t. The Royal Society of Chemistry. Retrieved from [Link]

  • Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. NAABT. Retrieved from [Link]

  • Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. University of Zurich. Retrieved from [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. Retrieved from [Link]

  • N-Cyclohexyl-4-(diphenylmethyl)piperazine-1-carboxamide, N-methyl-. SpectraBase. Retrieved from [Link]

  • Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD. ACS. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. University of Southampton. Retrieved from [Link]

  • Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved from [Link]

  • n-Cyclohexylpiperidine-4-carboxamide. PubChem. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling and Application of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS No. 1019851-98-9), a compound of interest for researchers and professionals in drug discovery and development. The document outlines the known safety profile, recommended handling procedures, and potential research applications, emphasizing a proactive approach to laboratory safety and experimental design.

Compound Identification and Chemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to be functionalized to modulate physicochemical and pharmacological properties.[1] The hydrochloride salt form generally enhances solubility and stability, making it suitable for a variety of experimental conditions.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1019851-98-9ChemScene[3]
Molecular Formula C₁₂H₂₃ClN₂OChemScene[3]
Molecular Weight 246.78 g/mol ChemScene[3]
Synonyms piperidine-4-carboxylic acid cyclohexylamide hydrochlorideChemScene[3]
Purity ≥ 95%ChemScene[3]
Appearance Solid (inferred from related compounds)Chem-Impex[2]
Storage Sealed in a dry environment at 2-8°CChemScene[3], BTC[4]

Hazard Identification and GHS Classification

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) classification provided by chemical suppliers offers a crucial framework for risk assessment.

GHS Pictogram:



Signal Word: Warning [3]

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with the known hazards of many substituted piperidine compounds, which can cause irritation to the skin, eyes, and respiratory tract.[5][6] The "harmful if swallowed" classification underscores the need for stringent measures to prevent ingestion.

Core Safety and Handling Protocols

The following protocols are designed to mitigate the risks identified in the GHS classification. The causality behind these recommendations is to create a multi-layered defense against exposure, ensuring both personal and environmental safety.

Personal Protective Equipment (PPE)

A fundamental principle of laboratory safety is to establish a physical barrier between the researcher and the chemical. The choice of PPE is directly dictated by the compound's hazard profile.

  • Eye Protection: Due to the H319 "Causes serious eye irritation" warning, the use of tightly fitting safety goggles is mandatory.[7] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: To prevent skin irritation (H315), compatible chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Handling of the solid compound, which may generate dust, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of respiratory tract irritation (H335).[5][8]

PPE_Workflow cluster_ppe Mandatory PPE for Handling Eye Safety Goggles (Face Shield Recommended) Gloves Nitrile Gloves (or equivalent) Coat Laboratory Coat Hood Fume Hood (for solids/dust) Researcher Researcher Researcher->Eye Wear Researcher->Gloves Wear Researcher->Coat Wear Compound N-Cyclohexyl-4- piperidinecarboxamide hydrochloride Compound->Hood Handle In

Figure 1. Personal Protective Equipment (PPE) Workflow.
Storage and Handling

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is between 2-8°C.[3][4] This minimizes degradation from moisture and heat.

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, and acid chlorides, as these can react exothermically with piperidine-like structures.[10]

  • Handling Procedures:

    • Always handle this compound within a chemical fume hood to control potential dust and vapors.

    • Avoid all personal contact, including inhalation.[7]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly with soap and water after handling.

    • Ensure containers are securely sealed when not in use to prevent contamination and moisture absorption.

Spill and Emergency Procedures

A self-validating protocol includes robust emergency preparedness.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[5]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, and contain the spill.[7]

Spill_Response_Flowchart Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Alert Alert EH&S / Supervisor LargeSpill->Alert Contain Contain Spill (Use absorbent pads for liquids, cover solids to prevent dust) PPE->Contain Cleanup Carefully Collect Material (Avoid raising dust) Contain->Cleanup Dispose Place in Sealed Container for Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Alert->PPE

Figure 2. Generalized Spill Response Workflow.

Application in Drug Discovery & Development

Substituted piperidines are a cornerstone in modern medicinal chemistry. They are considered "privileged scaffolds" because they can interact with a wide range of biological targets. The N-cyclohexyl and carboxamide moieties on this particular compound suggest its utility as a versatile building block for creating libraries of novel molecules.[2]

  • Scaffold for Synthesis: This compound can serve as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders or inflammatory pathways.[2]

  • Fine-Tuning Properties: Medicinal chemists can utilize the N-cyclohexylpiperidine motif to optimize the efficacy, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates.[1]

Experimental Protocol: General Procedure for Amide Coupling

This is a representative, non-validated protocol illustrating how this compound might be used in a discovery workflow. Researchers must adapt and optimize this procedure for their specific needs.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a carboxylic acid of interest (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Activation: Add an amide coupling agent (e.g., HATU or HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add this compound (1.2 equivalents) to the reaction mixture. Note: Additional base may be required to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water or a mild aqueous acid/base. Extract the product with a suitable organic solvent. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the desired final compound.

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup debris, must be treated as hazardous waste.[7] Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains or waterways.[8]

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Piperidine. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxamide, 1-(3-chloro-2-pyridinyl)-N-cyclohexyl-. National Center for Biotechnology Information. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Kaur, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

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Methodological & Application

Synthesis of N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a piperidine-based carboxamide of interest in medicinal chemistry and drug development. The protocol details a robust and efficient two-step synthetic route commencing with the amide coupling of 4-piperidinecarboxylic acid and cyclohexylamine, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal for achieving high-affinity interactions with biological targets. This compound (CAS No. 1019851-98-9) is a derivative that combines the piperidine core with a cyclohexylamido moiety, a structural motif that can enhance lipophilicity and modulate pharmacological properties such as receptor binding and metabolic stability.[1] This application note outlines a reliable laboratory-scale synthesis of this compound, focusing on the widely applicable amide coupling reaction.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is approached via a two-step process:

  • Amide Bond Formation: The core of this synthesis is the formation of an amide bond between 4-piperidinecarboxylic acid (also known as isonipecotic acid) and cyclohexylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Two common and effective methods for this activation are:

    • Method A: Activation with a Carbodiimide Coupling Agent (e.g., DCC): Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

    • Method B: Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with the amine to form the amide.

  • Hydrochloride Salt Formation: The basic nitrogen atom of the piperidine ring in the free base product allows for the formation of a hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid, often in an anhydrous solvent to facilitate precipitation of the crystalline salt. Salt formation is often desirable to improve the compound's stability, crystallinity, and aqueous solubility.[1]

This protocol will provide detailed procedures for both amide formation methods, allowing the researcher to choose the most suitable approach based on available reagents and experimental preferences.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Amide Coupling cluster_step2 Intermediate cluster_step3 Step 2: Salt Formation cluster_end Final Product 4-Piperidinecarboxylic_Acid 4-Piperidinecarboxylic Acid Coupling Amide Bond Formation 4-Piperidinecarboxylic_Acid->Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Coupling Free_Base N-Cyclohexyl-4- piperidinecarboxamide (Free Base) Coupling->Free_Base Salt_Formation HCl Treatment Free_Base->Salt_Formation Final_Product N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Salt_Formation->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The safety data sheets (SDS) for all reagents should be consulted prior to use.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Piperidinecarboxylic Acid≥98%e.g., Sigma-Aldrich
Cyclohexylamine≥99%e.g., Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)≥99%e.g., Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Diethyl etherAnhydrouse.g., Sigma-Aldrich
Hydrochloric acid, 2.0 M in diethyl ether-e.g., Sigma-Aldrich
Triethylamine (TEA)≥99.5%e.g., Sigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)-e.g., Sigma-Aldrich
Celite®-e.g., Sigma-Aldrich
Method A: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This method is a classic and reliable approach for amide bond formation.

Reaction Mechanism (DCC Coupling):

DCC_Mechanism RCOOH 4-Piperidinecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Amide N-Cyclohexyl-4- piperidinecarboxamide O_Acylisourea->Amide + Cyclohexylamine DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU byproduct RNH2 Cyclohexylamine

Caption: Simplified mechanism of DCC-mediated amide coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinecarboxylic acid (5.0 g, 38.7 mmol) and cyclohexylamine (4.2 g, 42.6 mmol, 1.1 equiv) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (8.8 g, 42.6 mmol, 1.1 equiv) in anhydrous DCM (50 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with DCM (2 x 20 mL).

    • Combine the filtrates and wash with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Cyclohexyl-4-piperidinecarboxamide as a solid.

Method B: Amide Coupling via Acyl Chloride Formation

This method is advantageous when one of the starting materials is particularly valuable, as the acyl chloride is highly reactive.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, suspend 4-piperidinecarboxylic acid (5.0 g, 38.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

    • Carefully add thionyl chloride (4.3 mL, 58.1 mmol, 1.5 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting solid is the crude 4-piperidinecarbonyl chloride hydrochloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.

    • In a separate flask, dissolve cyclohexylamine (8.5 g, 85.2 mmol, 2.2 equiv) and triethylamine (11.9 mL, 85.2 mmol, 2.2 equiv) in anhydrous DCM (50 mL).

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up:

    • Wash the reaction mixture with water (2 x 50 mL), 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification of N-Cyclohexyl-4-piperidinecarboxamide (Free Base)

The crude product obtained from either Method A or B can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Formation of the Hydrochloride Salt
  • Dissolve the purified N-Cyclohexyl-4-piperidinecarboxamide (free base) in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Expected Results and Characterization

The final product should be a white to off-white crystalline solid.

PropertyExpected Value
Molecular Formula C₁₂H₂₃ClN₂O
Molecular Weight 246.78 g/mol
Appearance White to off-white crystalline solid
Purity (by HPLC) >95%
Melting Point To be determined experimentally
¹H NMR, ¹³C NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ for the free base at m/z 211.18

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in DCC coupling Incomplete reaction or loss during work-up.Ensure anhydrous conditions. Increase reaction time. Optimize stoichiometry.
Difficulty removing DCU DCU is partially soluble in the work-up solvent.Filter the reaction mixture cold. Use a solvent in which DCU has very low solubility, such as diethyl ether.
Incomplete acyl chloride formation Insufficient thionyl chloride or reaction time.Use a slight excess of thionyl chloride. Ensure the reaction goes to completion before proceeding.
Product does not crystallize Presence of impurities.Purify the crude product by column chromatography (silica gel, e.g., DCM/Methanol gradient) before attempting recrystallization.

Conclusion

This application note provides two reliable and well-established methods for the synthesis of this compound. The choice between the DCC coupling and the acyl chloride method will depend on the specific laboratory setup and reagent availability. Both routes, followed by a straightforward purification and salt formation, can yield the target compound in high purity. The detailed protocol and troubleshooting guide are intended to facilitate the successful synthesis of this valuable piperidine derivative for further research and development.

References

  • Khan Academy. Preparation of amides using DCC. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • PrepChem. Synthesis of 1-Cyclohexyl-4-(4-nitrophthalimido)piperidine. [Link]

  • Patel, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Venkov, A. P., & Lukanov, L. K. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

Sources

Application and Protocol for the HPLC Analysis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

This compound is a chemical entity featuring a piperidine core, a functionality prevalent in numerous pharmacologically active compounds. The piperidine motif, a saturated six-membered heterocycle containing nitrogen, is a key structural element in drug design due to its influence on the physicochemical and pharmacokinetic properties of molecules. The accurate and precise quantification of this compound, along with the detection and control of any process-related impurities and degradation products, is paramount in research, development, and quality control environments. This ensures the integrity of scientific data and the safety and efficacy of potential therapeutic agents.

This technical guide provides a comprehensive framework for the development and application of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

Chemical Structure:

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) HPLC_Analysis Analyze stressed samples by the proposed HPLC method Acid->HPLC_Analysis Base Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) Base->HPLC_Analysis Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Oxidation->HPLC_Analysis Thermal Thermal Degradation (80 °C, 48h) Thermal->HPLC_Analysis Photolytic Photolytic Degradation (ICH Q1B conditions) Photolytic->HPLC_Analysis PDA_Detector Use PDA detector to check peak purity HPLC_Analysis->PDA_Detector API_Sample API Sample (in solution) API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic Control Control Sample (unstressed) API_Sample->Control Control->HPLC_Analysis Method_Development_Validation Analyte_Properties Understand Analyte Physicochemical Properties (pKa, UV, Solubility) Method_Development Develop HPLC Method (Column, Mobile Phase, Gradient) Analyte_Properties->Method_Development Forced_Degradation Perform Forced Degradation Studies Method_Development->Forced_Degradation Method_Validation Validate Method (ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) Forced_Degradation->Method_Validation Demonstrates Specificity Final_Method Final Validated Stability-Indicating Method Method_Validation->Final_Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Verification in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific rigor.[1][2][3] N-Cyclohexyl-4-piperidinecarboxamide hydrochloride (Molecular Formula: C₁₂H₂₃ClN₂O, Molecular Weight: 246.78) is a small molecule whose therapeutic potential is intrinsically linked to its precise chemical architecture.[4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing definitive structural elucidation in the solution state.[3][5] It offers a non-destructive method to probe the chemical environment of individual atoms, yielding a detailed fingerprint of the molecule's connectivity and stereochemistry.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of high-quality, reproducible data.

Molecular Structure and NMR-Active Nuclei

The structure of this compound incorporates several distinct chemical environments that are readily distinguishable by NMR. The key structural features to be analyzed are the cyclohexyl ring, the piperidine ring, and the amide linkage, along with the influence of the hydrochloride salt on the overall spectrum.

Chemical structure of N-Cyclohexyl-4-piperidinecarboxamide

Figure 1. Chemical Structure of N-Cyclohexyl-4-piperidinecarboxamide.

The primary nuclei of interest are:

  • ¹H (Proton) NMR : Provides information on the number of different proton environments, their relative abundance (integration), and their connectivity through spin-spin coupling (multiplicity).[6]

  • ¹³C NMR : Reveals the number of unique carbon environments within the molecule. Due to the low natural abundance of ¹³C (1.1%), it is typically acquired with proton decoupling to produce sharp, singlet peaks for each carbon.[6]

Experimental Workflow: A Strategic Approach

A logical and systematic workflow is crucial for the successful structural elucidation of a molecule like this compound. The following diagram outlines the key stages, from sample preparation to final data interpretation and validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation & Validation prep_start Weigh Compound (10-20 mg) prep_solvent Select & Add Deuterated Solvent (e.g., DMSO-d6, 0.7 mL) prep_start->prep_solvent prep_dissolve Ensure Complete Dissolution (Vortex/Sonicate) prep_solvent->prep_dissolve prep_filter Filter into NMR Tube prep_dissolve->prep_filter acq_1h 1. Acquire 1D ¹H Spectrum prep_filter->acq_1h High-Quality Sample acq_13c 2. Acquire 1D ¹³C{¹H} Spectrum acq_1h->acq_13c acq_dept 3. Acquire DEPT-135 Spectrum acq_13c->acq_dept proc_ft Fourier Transform acq_dept->proc_ft Raw FID Data proc_phase Phase Correction proc_ft->proc_phase proc_base Baseline Correction proc_phase->proc_base proc_ref Referencing (to solvent peak) proc_base->proc_ref interp_1h Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) proc_ref->interp_1h Processed Spectra interp_13c Assign ¹³C Signals interp_1h->interp_13c interp_dept Correlate DEPT-135 with ¹³C (Identify CH, CH₂, CH₃) interp_13c->interp_dept interp_validate Cross-Validate All Spectra for Structural Confirmation interp_dept->interp_validate

Figure 2. Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[8] For a hydrochloride salt, careful consideration of the solvent is paramount to ensure complete dissolution and minimize interactions that could complicate the spectrum.

Rationale for Solvent Selection: this compound is a salt and is therefore polar. While Chloroform-d (CDCl₃) is a common solvent for organic molecules, its low polarity may not be sufficient to fully dissolve the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves hydrochloride salts. Furthermore, its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and can be used for internal referencing. Deuterium oxide (D₂O) is another option, but it will cause the exchange of labile protons (N-H), leading to the disappearance of those signals. For complete structural information, DMSO-d₆ is preferred.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe.[9][10]

  • Adding the Solvent: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial. This volume ensures a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is ideal for proper shimming.[9]

  • Ensuring Dissolution: Vortex or gently sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[8][10]

  • Filtering and Transfer: To remove any microparticulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: Data Acquisition

The following protocols are based on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.[5]

2.1: ¹H NMR Spectrum Acquisition

Objective: To obtain a high-resolution proton spectrum for identifying all unique proton environments and their connectivities.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse program is used to allow for a shorter relaxation delay without significantly compromising signal intensity, thus reducing total acquisition time.[11]
Spectral Width (SW)16 ppmThis range (e.g., from -2 to 14 ppm) is sufficient to cover all expected proton signals for this type of organic molecule.
Number of Scans (NS)16For a sample of this concentration, 16 scans will provide an excellent signal-to-noise ratio.
Acquisition Time (AQ)~4 secondsA longer acquisition time results in better digital resolution, allowing for the clear separation of fine coupling patterns.
Relaxation Delay (D1)2 secondsA 2-second delay ensures that all protons have sufficiently relaxed before the next pulse, which is crucial for accurate signal integration.
Temperature298 K (25 °C)Standard room temperature operation.
2.2: ¹³C{¹H} NMR Spectrum Acquisition

Objective: To obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled pulse program with a 30° pulse angle.
Spectral Width (SW)240 ppmThis wide range (e.g., from -10 to 230 ppm) will encompass all expected carbon signals, including the carbonyl carbon.
Number of Scans (NS)1024 or moreDue to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.[6]
Acquisition Time (AQ)~1-2 secondsSufficient for good resolution of the sharp singlet peaks.
Relaxation Delay (D1)2 secondsEnsures proper relaxation for most carbon atoms, although quaternary carbons may require longer delays for accurate quantitative analysis.[12]
Temperature298 K (25 °C)Standard room temperature operation.
2.3: DEPT-135 Spectrum Acquisition

Objective: To differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in spectral assignment.

ParameterRecommended ValueRationale
Pulse Programdept135This specific DEPT experiment provides positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed.[5]
Number of Scans (NS)256-512Fewer scans are needed than for a full ¹³C spectrum, as the signal is enhanced by polarization transfer from protons.
Relaxation Delay (D1)2 secondsStandard delay appropriate for this experiment.
Spectral Width (SW)240 ppmMust be identical to the corresponding ¹³C spectrum for direct comparison.

Data Processing and Spectral Interpretation

  • Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Carefully phase the resulting spectrum and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • Interpretation: Analyze the chemical shifts, signal integrations, and coupling patterns to assign the signals to the corresponding nuclei in the molecular structure.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The hydrochloride salt will protonate the most basic nitrogen, which is the piperidine nitrogen. This will lead to downfield shifts for the adjacent protons. The amide N-H and the piperidinium N-H protons are expected to be broad and may exchange with any trace water in the solvent.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5d1HAmide N-H Amide protons are typically downfield; coupling to the cyclohexyl C-H.
~3.5 - 3.8m1HCyclohexyl CH -NHMethine proton attached to nitrogen, deshielded.
~2.8 - 3.2m2HPiperidine CH ₂ (axial, adjacent to N⁺)Deshielded by the adjacent positively charged nitrogen.
~2.5 - 2.8m2HPiperidine CH ₂ (equatorial, adjacent to N⁺)Deshielded by the adjacent positively charged nitrogen.
~2.2 - 2.4m1HPiperidine CH -C=OMethine proton alpha to the carbonyl group.
~1.0 - 2.0m20HRemaining Cyclohexyl & Piperidine CHOverlapping aliphatic signals from both ring systems.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Predicted Chemical Shift (ppm)DEPT-135AssignmentRationale
~175Not observedC =O (Amide Carbonyl)Carbonyl carbons are significantly deshielded and appear far downfield.
~50 - 55CHCyclohexyl C H-NHMethine carbon attached to nitrogen.
~45 - 50CH₂Piperidine C H₂ (adjacent to N⁺)Deshielded by the adjacent positively charged nitrogen.
~40 - 45CHPiperidine C H-C=OMethine carbon alpha to the carbonyl.
~25 - 35CH₂Remaining Cyclohexyl & Piperidine C H₂Typical chemical shift range for aliphatic CH₂ groups in cyclic systems.

Validation and Trustworthiness

The combination of these three NMR experiments provides a self-validating system for structural confirmation:

  • The ¹H NMR spectrum gives the proton framework and connectivity.

  • The ¹³C NMR spectrum confirms the number of unique carbon atoms.

  • The DEPT-135 spectrum validates the assignment of CH, CH₂, and CH₃ groups, ensuring that the carbon backbone is correctly identified.

Any proposed structure must be consistent with the data from all three experiments, providing a high degree of confidence in the final assignment.

Diagram of Key Structural Correlations

The following diagram illustrates the key structural fragments of N-Cyclohexyl-4-piperidinecarboxamide and their expected regions in the ¹H and ¹³C NMR spectra.

G mol N-Cyclohexyl-4-piperidinecarboxamide HCl h_amide Amide N-H (~8.0-8.5 ppm) mol->h_amide ¹H h_ch_n CH-N (~3.5-3.8 ppm) mol->h_ch_n ¹H h_pip_n Piperidine CH₂ (adj. N⁺) (~2.5-3.2 ppm) mol->h_pip_n ¹H h_aliphatic Aliphatic CH/CH₂ (~1.0-2.4 ppm) mol->h_aliphatic ¹H c_co C=O (~175 ppm) mol->c_co ¹³C c_ch_n CH-N / CH₂-N⁺ (~45-55 ppm) mol->c_ch_n ¹³C c_aliphatic Aliphatic C (~25-45 ppm) mol->c_aliphatic ¹³C

Figure 3. Key structural fragments and their predicted NMR spectral regions.

References

  • Royal Society of Chemistry. (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT).
  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ChemScene. (n.d.). N-Cyclohexylpiperidine-4-carboxamide hydrochloride.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients.
  • NIH National Library of Medicine. (2019). NMR spectroscopy in drug discovery and development.
  • European Pharmaceutical Review. (2020). Solid-state NMR spectroscopy of drug substances and drug products.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • NIH National Library of Medicine. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing.
  • Intertek. (n.d.). Pharmaceutical NMR Analytical Services.
  • PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • University of Minnesota. (n.d.). NMR Sample Preparation.
  • Spectroscopy Online. (2011). Pharmaceutical Characterization with NMR.
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide.
  • PubChem. (n.d.). 4-Piperidinecarboxamide, 1-(3-chloro-2-pyridinyl)-N-cyclohexyl-.
  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride.
  • PubChem. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride.
  • PubChem. (n.d.). N-cyclohexylpiperidine-1-carboxamide.

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Application Note: High-Resolution Mass Spectrometric Analysis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride is a chemical intermediate pertinent to pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs) and their precursors, precise molecular weight determination and structural confirmation are critical for quality control, regulatory submission, and process chemistry. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), serves as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity.

This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. We will delineate the experimental choices, from sample preparation to data interpretation, providing a scientifically robust framework for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Foundational Principles: Why ESI-Q-TOF MS?

The selection of ESI-Q-TOF MS is a deliberate choice driven by the physicochemical properties of the analyte.

  • Electrospray Ionization (ESI): N-Cyclohexyl-4-piperidinecarboxamide contains a basic piperidine nitrogen, which is readily protonated in solution. ESI is a soft ionization technique ideal for polar and ionizable molecules, as it efficiently generates protonated molecular ions, [M+H]+, with minimal in-source fragmentation. This preserves the critical precursor ion for subsequent fragmentation analysis. The hydrochloride salt form ensures the analyte is already in a charged state in solution, further enhancing its suitability for ESI.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer: This hybrid analyzer offers the best of both worlds:

    • Quadrupole (Q): Acts as a mass filter, allowing for the selection of a specific precursor ion (the [M+H]+ ion in this case) for MS/MS experiments.

    • Time-of-Flight (TOF): Provides high-resolution and accurate mass (HRAM) measurements. This capability is crucial for determining the elemental composition of the precursor and its fragment ions, which unequivocally confirms the compound's identity and helps in structure elucidation.

Experimental Workflow and Protocol

The overall analytical process is a sequential flow designed to ensure data quality and integrity at each stage.

G cluster_prep Phase 1: Sample & System Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A 1. Stock Solution Preparation B 2. Working Solution Dilution C 3. Mobile Phase Preparation D 4. MS Calibration (Q-TOF) E 5. Direct Infusion Full Scan MS D->E System Ready F 6. Tandem MS (MS/MS) Fragmentation E->F Isolate [M+H]+ G 7. Precursor Ion Formula Confirmation F->G Acquire Data H 8. Fragment Ion Analysis G->H I 9. Structural Elucidation H->I

Caption: Workflow for HRMS analysis of N-Cyclohexyl-4-piperidinecarboxamide.

Materials and Reagents
  • This compound (Assay ≥98%)

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Calibrant solution appropriate for the Q-TOF instrument in positive ion mode.

Protocol 1: Sample and Mobile Phase Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol. Vortex for 30 seconds to ensure complete dissolution. The use of methanol is justified as it is a polar protic solvent that is fully compatible with ESI.

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into 990 µL of 50:50 methanol:water to create a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into 900 µL of 50:50 methanol:water to yield the final 1 µg/mL working solution. This concentration is typically sufficient for modern HRMS instruments.

  • Infusion Solvent (Mobile Phase): Prepare a solution of 50:50 (v/v) methanol and water. Add formic acid to a final concentration of 0.1%. The formic acid is critical; it acidifies the mobile phase, ensuring the piperidine nitrogen remains protonated, which is essential for efficient ESI in positive ion mode.

Protocol 2: Instrument Setup and Data Acquisition
  • Mass Spectrometer Calibration: Calibrate the Q-TOF mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer-provided calibrant solution. This step is mandatory for achieving the high mass accuracy required for elemental composition determination.

  • Direct Infusion Setup: Infuse the 1 µg/mL working solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is chosen over chromatographic separation for this application to provide a steady stream of ions, which is ideal for detailed fragmentation studies.

  • MS Acquisition (Full Scan): Acquire data in positive ion mode.

    • Rationale: The basic nitrogen on the piperidine ring is readily protonated.

    • Scan for the protonated precursor ion [M+H]+. The theoretical monoisotopic mass of the free base (C12H22N2O) is 210.1732 Da. Therefore, the expected [M+H]+ ion will be at m/z 211.1805 .

  • MS/MS Acquisition (Product Ion Scan):

    • Set the quadrupole to isolate the [M+H]+ precursor ion at m/z 211.18.

    • Apply collision energy (e.g., ramp from 10-40 eV) in the collision cell (filled with an inert gas like nitrogen or argon) to induce fragmentation.

    • Scan the product ions in the TOF analyzer. The variation in collision energy helps to observe both low-energy (stable) and high-energy (less stable) fragment ions, providing a complete picture of the fragmentation pathways.

Data Interpretation and Expected Results

High-Resolution Mass Data

The primary confirmation of the compound's identity comes from the accurate mass measurement of the precursor ion. The instrument software uses the measured mass to calculate possible elemental formulas within a specified mass tolerance (typically <5 ppm).

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Error (ppm)Calculated Elemental Formula
[M+H]+211.1805211.1801-1.9C12H23N2O

Table 1: Example of high-resolution mass data for the precursor ion of N-Cyclohexyl-4-piperidinecarboxamide.

Proposed Fragmentation Pathway

Tandem MS (MS/MS) provides structural information by breaking the molecule at its weakest bonds. The amide bond and the bonds adjacent to the charged nitrogen are common cleavage points.

G cluster_main Proposed MS/MS Fragmentation of [M+H]+ cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C M Precursor Ion [C12H23N2O]+ m/z 211.18 F1 Loss of Cyclohexylamine (C6H13N) M->F1 -100.1 Da F2 Amide Bond Cleavage (Loss of CONH) M->F2 -43.0 Da F3 Loss of Cyclohexene (C6H10) M->F3 -82.1 Da D1 Fragment A [C6H10NO]+ m/z 112.07 F1->D1 D2 Fragment B [C11H22N]+ m/z 168.18 F2->D2 D3 Fragment C [C6H13N2O]+ m/z 129.10 F3->D3

Caption: Key fragmentation pathways for protonated N-Cyclohexyl-4-piperidinecarboxamide.

Explanation of Key Fragments:

  • Fragment A (m/z 112.07): This prominent fragment likely arises from the cleavage of the amide bond, resulting in the loss of neutral cyclohexylamine. The resulting ion, [C6H10NO]+, corresponds to the protonated piperidine-4-carbonyl moiety. This is a very common and diagnostically significant fragmentation pathway for such structures.

  • Fragment B (m/z 168.18): A less common cleavage could result in the loss of the carbonyl group and part of the amide linkage, leading to the [C11H22N]+ ion.

  • Fragment C (m/z 129.10): This fragment corresponds to the loss of a neutral cyclohexene molecule from the cyclohexyl group via a rearrangement mechanism. This type of loss is characteristic of cyclohexyl systems in mass spectrometry.

By analyzing the accurate masses of these fragment ions, one can confirm their elemental composition and, by extension, verify the different structural components of the parent molecule.

Conclusion

This application note details a robust and reliable method for the characterization of this compound using ESI-Q-TOF MS. The combination of soft ionization, high-resolution mass analysis, and tandem mass spectrometry provides unambiguous confirmation of the molecular formula and offers deep insight into the compound's structure. This protocol serves as a foundational guide for quality control, stability testing, and research applications involving this and structurally related compounds.

References

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

Application Notes and Protocols: N-Cyclohexyl-4-piperidinecarboxamide hydrochloride as a Melanocortin Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the characterization of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride as a potential melanocortin receptor (MCR) agonist. The melanocortin system is a critical signaling pathway involved in a diverse range of physiological processes, including energy homeostasis, pigmentation, and inflammation, making it a prime target for therapeutic intervention.[1][2] This guide details the underlying principles of melanocortin receptor activation, provides step-by-step protocols for in vitro characterization, and discusses the rationale behind experimental design. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: The Melanocortin System and Therapeutic Potential

The melanocortin system consists of five G protein-coupled receptors (GPCRs), termed MC1R through MC5R, their endogenous peptide agonists derived from pro-opiomelanocortin (POMC), and endogenous antagonists/inverse agonists such as agouti-related peptide (AgRP).[1][2] Each receptor subtype exhibits a distinct tissue distribution and physiological role:

  • MC1R: Primarily involved in skin pigmentation and has anti-inflammatory effects.[3]

  • MC2R: The adrenocorticotropic hormone (ACTH) receptor, essential for adrenal steroidogenesis.[3]

  • MC3R & MC4R: Predominantly expressed in the central nervous system and are key regulators of energy homeostasis, food intake, and sexual function.[3][4]

  • MC5R: Implicated in exocrine gland function and inflammation.[3][5]

Defects in the melanocortin pathway, particularly involving the MC4R, are linked to obesity, making MC4R agonists a significant area of interest for drug development.[4][6][7] Small molecule agonists like this compound offer potential advantages in terms of oral bioavailability and blood-brain barrier penetration compared to peptide-based therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties.[8]

Chemical Properties of this compound
PropertyValueSource
CAS Number 1019851-98-9; 63214-55-1[9][10]
Molecular Formula C12H23ClN2O[9]
Molecular Weight 246.78 g/mol [9][10]
Synonyms piperidine-4-carboxylic acid cyclohexylamide hydrochloride[9]
Purity Typically >95%[9]
Storage Sealed in a dry, room temperature environment.[10]

Mechanism of Action: GPCR Signaling Cascade

As a GPCR agonist, this compound is hypothesized to bind to and activate melanocortin receptors, initiating a downstream signaling cascade. The canonical pathway for MCRs (excluding MC2R in some aspects) involves coupling to the Gαs subunit of the heterotrimeric G protein.[11]

Activation of the receptor by an agonist induces a conformational change, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[12] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, culminating in a cellular response.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCR Melanocortin Receptor (MCR) G_protein G Protein (Gαsβγ) MCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP Agonist N-Cyclohexyl-4- piperidinecarboxamide hydrochloride Agonist->MCR Binds G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gαs signaling pathway for melanocortin receptors.

In Vitro Characterization Protocols

The following protocols provide a framework for the initial in vitro characterization of this compound.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of the compound for the target receptor(s). A competitive binding assay using a radiolabeled or fluorescently-labeled known ligand is a standard approach.

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a labeled ligand for binding to the melanocortin receptor. The displacement of the labeled ligand is proportional to the affinity of the test compound.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH).

      • Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

      • Cell membrane preparation.

    • Include controls for total binding (radioligand and membranes, no competitor) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold assay buffer to separate bound from free radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

Functional assays are essential to confirm that binding of the compound to the receptor translates into a biological response. Measuring the accumulation of cAMP is a direct readout of Gαs-coupled receptor activation.[13][14]

Principle: This assay quantifies the amount of intracellular cAMP produced by cells in response to stimulation with the test compound.[15] Various detection methods are available, including HTRF, AlphaScreen, and luciferase-based reporter assays.[15][16][17]

cAMP_Assay_Workflow Start Start Cell_Plating Plate MCR-expressing cells in a 96-well plate Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Stimulation Add test compound (N-Cyclohexyl-4-piperidinecarboxamide hydrochloride) at various concentrations Incubation1->Stimulation Incubation2 Incubate for a defined period (e.g., 30-60 min) Stimulation->Incubation2 Lysis_Detection Lyse cells and add cAMP detection reagents Incubation2->Lysis_Detection Read_Plate Read plate on a compatible plate reader Lysis_Detection->Read_Plate Data_Analysis Analyze data and determine EC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cAMP accumulation assay.

Protocol: HTRF-Based cAMP Assay

  • Cell Preparation:

    • Seed cells expressing the melanocortin receptor of interest into a 96-well or 384-well plate.[12]

    • Allow cells to adhere and grow overnight.[12]

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • Include a positive control (e.g., α-MSH) and a negative control (vehicle).

    • Incubate at 37°C for 30-60 minutes.[18]

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the HTRF cAMP assay kit, add the cAMP-d2 conjugate to the wells, followed by the anti-cAMP cryptate conjugate.

    • Incubate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Determine the EC₅₀ (concentration of compound that elicits 50% of the maximal response) using non-linear regression analysis (four-parameter logistic fit).[16]

Data Interpretation and Expected Outcomes

AssayParameterInterpretation
Receptor Binding Ki (nM) A lower Ki value indicates higher binding affinity of the compound for the receptor.
cAMP Accumulation EC₅₀ (nM) A lower EC₅₀ value indicates higher potency of the compound in activating the receptor.
cAMP Accumulation Emax (%) The maximal response elicited by the compound, typically expressed as a percentage of the response to a known full agonist like α-MSH.

By performing these assays across all five melanocortin receptors, a selectivity profile for this compound can be established. High selectivity for a particular receptor, such as MC4R, is often a desirable characteristic for therapeutic candidates to minimize off-target effects.[19][20]

In Vivo Applications and Considerations

Should in vitro studies demonstrate promising activity and selectivity, subsequent in vivo studies in animal models of obesity are warranted.[4]

Experimental Design Considerations:

  • Animal Model: Diet-induced obese (DIO) rodents or non-human primates are commonly used models.[21][22]

  • Route of Administration: Oral gavage is often preferred for small molecule drugs.

  • Endpoints: Key endpoints to measure include:

    • Food intake and body weight changes.[22]

    • Body composition (fat mass vs. lean mass).

    • Metabolic parameters (glucose tolerance, insulin sensitivity).[21]

    • Cardiovascular safety (blood pressure and heart rate), as this has been a concern with some MC4R agonists.[22]

Conclusion

This compound represents a class of small molecules with the potential to modulate the melanocortin system. The protocols outlined in this guide provide a robust framework for its initial characterization as a melanocortin receptor agonist. A thorough understanding of its binding affinity, functional potency, and selectivity across the MCR family is a critical first step in evaluating its therapeutic potential for metabolic diseases such as obesity.

References

  • Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry, 45(21), 4589-93. Available from: [Link]

  • Emmerson, P. J. (2007). Melanocortin-4 receptor agonists for the treatment of obesity. Current Topics in Medicinal Chemistry, 7(11), 1085-1096. Available from: [Link]

  • Google Patents. 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.
  • Caruso, V., et al. (2014). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Journal of Molecular Endocrinology, 52(3), R143-R156. Available from: [Link]

  • Kovacs, P., et al. (2023). Novel Melanocortin and Gut-peptide Dual Agonist for Obesity and Diabetes Treatment. Diabetes, 72(Supplement_1), 932-P. Available from: [Link]

  • ResearchGate. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-pi peridinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinec arboxamide (MB243), a potent and selective. Available from: [Link]

  • Yang, Y., et al. (2009). Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling. Journal of Molecular Endocrinology, 43(2), 71-81. Available from: [Link]

  • Cai, M., & Hruby, V. J. (2020). Melanocortin 5 Receptor Signaling Pathway in Health and Disease. Cells, 9(4), 893. Available from: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867. Available from: [Link]

  • Ji, Y., et al. (2021). Pharmacological Evaluation of Melanocortin 2 Receptor Accessory Protein 2 on Axolotl Neural Melanocortin Signaling. Frontiers in Endocrinology, 12, 762696. Available from: [Link]

  • ResearchGate. (PDF) The effect of melanocortin-4 receptor agonist drugs on obesity and metabolic risk factors: a systematic review and meta-analysis. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • Varela, L., et al. (2013). Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques. Diabetes, 62(2), 481-491. Available from: [Link]

  • Wikipedia. Melanocortin receptor. Available from: [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of Molecular Structure, 1308, 138096. Available from: [Link]

  • Tucci, F. C., et al. (2005). Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(18), 4101-4105. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service. Available from: [Link]

  • PrepChem.com. Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. Available from: [Link]

  • Drugs.com. List of Melanocortin receptor agonists. Available from: [Link]

  • Palatin Technologies, Inc. (2023). Palatin Announces Positive Preclinical Data Showing Synergistic Weight Loss; Initiating Clinical Study of Melanocortin 4 Receptor Agonist + GLP-1 in Obese Patients. Available from: [Link]

  • Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry, 45(21), 4589-93. Available from: [Link]

  • Herborg, F., et al. (2021). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. Frontiers in Endocrinology, 12, 649234. Available from: [Link]

  • INDIGO Biosciences. (2025). INDIGO Biosciences Launches Melanocortin Receptor Reporter Assay Family. Available from: [Link]

  • Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(4), 515-524. Available from: [Link]

  • Jackson, V. N., et al. (2021). The melanocortin pathway and energy homeostasis: From discovery to obesity therapy. Molecular and Cellular Endocrinology, 529, 111252. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Cyclohexyl-4-piperidinecarboxamide hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate and troubleshoot stability issues associated with this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and preliminary signs of instability.

Q1: What is the ideal storage condition for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended temperatures are typically 2-8°C.[1] The hydrochloride salt form makes the compound susceptible to hygroscopicity (moisture absorption from the air), which can lead to clumping and potential degradation.[2][3] Storing it in a desiccator or under an inert atmosphere (like argon or nitrogen) is best practice, especially after the container has been opened.[4][5]

Q2: I noticed the powder has clumped together. Is it still usable?

A2: Clumping is a primary indicator of moisture absorption due to the compound's hygroscopic nature.[3] While minor clumping may not signify significant chemical degradation, it is a critical warning sign. Absorbed water can facilitate hydrolysis of the amide bond over time.[6][7][8] It is strongly recommended to perform a purity check (e.g., via HPLC or LC-MS) to assess for the presence of degradation products before using the material in a sensitive experiment.

Q3: How long are solutions of this compound stable?

A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature.

  • Aqueous Solutions: Amide bonds are susceptible to hydrolysis, a reaction catalyzed by both acid and base.[6][7][8] Therefore, aqueous solutions at neutral pH (around 6-7.5) are most stable. Both strongly acidic and strongly alkaline conditions will accelerate the cleavage of the amide bond, yielding cyclohexylamine and piperidine-4-carboxylic acid. It is advisable to use freshly prepared aqueous solutions. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C for short to medium-term periods.

  • Organic Solvents: Solutions in aprotic organic solvents like DMSO or DMF are generally more stable than aqueous solutions. However, it is crucial to use anhydrous-grade solvents, as residual water can still cause slow hydrolysis. Store these stock solutions at -20°C.

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

A4: Yes, inconsistent results are a classic sign of compound instability. Degradation reduces the concentration of the active compound, leading to diminished or variable effects in biological assays. If you suspect degradation, you should re-qualify your compound stock. See the troubleshooting guide below for a systematic approach to this problem.

Part 2: Troubleshooting Guide

This guide provides a systematic, problem-based approach to identifying and resolving stability issues.

Problem 1: Unexpected or Variable Analytical Results (HPLC, LC-MS)
  • Symptom: You observe new peaks in your chromatogram, a decrease in the main peak's area over time, or peak shape distortion (tailing/fronting).

  • Causality: The appearance of new peaks strongly suggests the formation of degradation products. The most probable degradation pathway is hydrolysis of the amide bond.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for analytical inconsistencies.

Problem 2: Visible Changes in Solid Compound or Solutions
  • Symptom: The solid appears discolored (yellowing/browning), clumped, or oily. Solutions appear cloudy or have changed color.

  • Causality:

    • Clumping: As discussed, this is due to moisture absorption (hygroscopicity).[2][3]

    • Discoloration: This can be a sign of oxidative degradation or the formation of minor, highly conjugated impurities. While the piperidine ring is relatively stable, oxidation can occur under harsh conditions.[9][10]

    • Cloudiness in Solution: This may indicate that the compound has degraded into less soluble products or that the solubility limit has been exceeded due to temperature changes.

  • Recommended Actions:

    • Do not use: Do not proceed with experiments using visibly compromised material.

    • Document: Take photos and detailed notes of the changes.

    • Re-qualify: If possible, test the material's purity via HPLC or another suitable analytical method to confirm degradation.

    • Procure New Stock: It is always safest to start with a fresh, unopened vial of the compound.

Part 3: Key Degradation Pathways & Prevention

Understanding the chemical liabilities of this compound is key to preventing its degradation.

Primary Pathway: Amide Hydrolysis

The amide bond is the most susceptible functional group in the molecule. The reaction is catalyzed by acid or base.[6][7][8]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][11]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the amine.[6][8]

G cluster_0 Amide Hydrolysis Pathway Parent N-Cyclohexyl-4- piperidinecarboxamide Products Piperidine-4-carboxylic Acid + Cyclohexylamine Parent->Products  H⁺ or OH⁻ (catalyst) Water H₂O

Caption: Primary degradation pathway via amide hydrolysis.

Preventative Measures Summary Table
Stress FactorPotential DegradationPrevention & Mitigation Strategy
Moisture/Humidity HydrolysisStore solid in a desiccator. Use anhydrous solvents for stock solutions.[5][12]
pH (in solution) Acid/Base-catalyzed hydrolysisMaintain solution pH between 6.0-7.5. Use freshly prepared buffers. Avoid strong acids/bases.[6][7][8]
High Temperature Increased rate of all reactionsStore solid at 2-8°C.[1] Store solutions frozen (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[10]
Light (UV/Visible) Photodegradation (less common)Store in amber vials or protect from light.[13]

Part 4: Essential Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Pre-analysis: Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment if possible.

  • Solubilization: Add your chosen aqueous buffer (e.g., PBS, pH 7.4) to the solid. Vortex or sonicate briefly until fully dissolved.

  • Sterilization (if for cell culture): Use a 0.22 µm syringe filter to sterile-filter the solution. This also removes any minor particulates.

  • Aliquoting & Storage: Immediately dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Flash-freeze the aliquots (e.g., in a dry ice/ethanol bath) and transfer to -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.[14][15][16]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot this solution into separate amber glass HPLC vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal: Heat at 60°C.

    • Control: Keep one vial at 4°C protected from light.

  • Incubation: Incubate the vials for a set time (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation of the parent compound.[17]

  • Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable reverse-phase HPLC method with UV or MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A stability-indicating method is one that can resolve the parent peak from all significant degradation peaks.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 22. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2018, December). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, May). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • BTC. (2024, June 17). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • ResearchGate. (2013, August). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2019, December). Hygroscropicity and Its' Effect on Tablet Production. Retrieved from [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (2013, October-December). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Carl ROTH. (2024, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Medium. (2024, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]

  • BIOSYNCE. (2024, August 25). What is the stability of piperidine?. Retrieved from [Link]

  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ResearchGate. (2009, August). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]_

  • Sci-Hub. (n.d.). Preparation and analytical characterization of 1‐(1‐phenylcyclohexyl)piperidine (PCP) and 1‐(1‐phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding to anticipate, identify, and resolve common challenges encountered during the synthesis of this compound, ensuring the integrity and purity of your final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Scenario 1: Unexpected Peaks Observed in the Crude Product's Chromatogram

Question: I've just completed the synthesis of this compound, but my initial HPLC analysis of the crude product shows several unexpected peaks. What are the likely culprits?

Answer: The presence of unexpected peaks in your chromatogram points to the formation of impurities during the reaction. Based on the typical synthetic routes for amide formation, these impurities can be categorized as follows:

  • Process-Related Impurities: These are byproducts formed from side reactions occurring during the amide coupling step.

  • Starting Material-Related Impurities: These include unreacted starting materials or impurities already present in your starting materials.

  • Degradation Products: These can form if the target compound is unstable under the reaction or work-up conditions.

A systematic approach is crucial for identification. First, analyze your starting materials (piperidine-4-carboxylic acid and cyclohexylamine) by HPLC to rule out pre-existing impurities. If the starting materials are pure, the focus should shift to process-related impurities and potential degradation.

Question: My starting materials are clean. What specific process-related impurities should I be looking for?

Answer: The most probable synthetic route for N-Cyclohexyl-4-piperidinecarboxamide involves the coupling of piperidine-4-carboxylic acid and cyclohexylamine. The choice of coupling agent significantly influences the impurity profile.

  • If using a carbodiimide coupling agent (e.g., DCC, EDC): A common byproduct is the formation of an N-acylurea . This occurs when the activated carboxylic acid (O-acylisourea intermediate) rearranges. This impurity is often difficult to remove by simple extraction and may require column chromatography.

  • If using an acyl chloride intermediate: The reaction of piperidine-4-carboxylic acid with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) can lead to the formation of dimeric species or other side products if not performed under carefully controlled conditions. Incomplete conversion to the acyl chloride will result in unreacted starting material.

  • Double Acylation of Cyclohexylamine: While less common with a 1:1 stoichiometry, it is possible for a second molecule of piperidine-4-carboxylic acid to react with the newly formed amide, especially if there is an excess of the activated carboxylic acid.

Below is a diagram illustrating the potential formation of the N-acylurea impurity when using a carbodiimide coupling agent.

impurity_formation Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid Activated Intermediate (O-acylisourea) Activated Intermediate (O-acylisourea) Piperidine-4-carboxylic Acid->Activated Intermediate (O-acylisourea) + Coupling Agent Cyclohexylamine Cyclohexylamine Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) N-Cyclohexyl-4-piperidinecarboxamide N-Cyclohexyl-4-piperidinecarboxamide Activated Intermediate (O-acylisourea)->N-Cyclohexyl-4-piperidinecarboxamide + Cyclohexylamine N-acylurea Impurity N-acylurea Impurity Activated Intermediate (O-acylisourea)->N-acylurea Impurity Rearrangement

Caption: Formation of N-acylurea impurity during carbodiimide-mediated coupling.

Question: I'm also concerned about the stability of the piperidine ring itself. Are there any known side reactions involving the piperidine moiety?

Answer: The piperidine ring is generally stable under standard amide coupling conditions. However, highly reactive intermediates or harsh reaction conditions could potentially lead to side reactions. For instance, if using an acyl chloride route, strong bases could potentially induce elimination reactions if there are suitable leaving groups on the piperidine ring, though this is less likely with the simple piperidine-4-carboxylic acid structure. Reductive amination is a common method for synthesizing N-substituted piperidines, and incomplete reduction can lead to enamine or imine impurities.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of this compound.

1. What are the most common starting material-related impurities?

The primary starting material-related impurities are typically unreacted piperidine-4-carboxylic acid and unreacted cyclohexylamine . The presence of these can be easily checked by comparing the chromatogram of your crude product with those of the starting materials. Impurities within the starting materials themselves can also be carried through to the final product. Therefore, it is crucial to ensure the purity of your starting materials before commencing the synthesis.

2. How can I minimize the formation of the N-acylurea byproduct when using DCC or EDC?

To minimize the formation of the N-acylurea byproduct, you can add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) . These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.

3. My final product has a slight color. What could be the cause?

A slight coloration in the final product could be due to trace impurities. These could be highly colored minor byproducts from the reaction or impurities from the solvents used during synthesis and purification. Running a comprehensive impurity profile using techniques like LC-MS can help identify these chromophoric impurities.[2][3] Treatment of the solution with activated carbon before the final crystallization or precipitation step can often remove colored impurities.

4. What are the potential degradation pathways for this compound?

The most likely degradation pathway for N-Cyclohexyl-4-piperidinecarboxamide is hydrolysis of the amide bond .[4] This can be catalyzed by strong acids or bases, leading to the formation of piperidine-4-carboxylic acid and cyclohexylamine. Therefore, it is important to control the pH during work-up and storage. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify other potential degradation products.

5. What analytical techniques are recommended for impurity profiling of this compound?

A combination of analytical techniques is recommended for a comprehensive impurity profile:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate and quantify the main component and impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of the impurities, which is crucial for their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and to identify the structure of isolated impurities.
Gas Chromatography (GC) To quantify residual solvents used in the synthesis and purification steps.

Table 1: Recommended Analytical Techniques for Impurity Profiling.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), by HPLC to observe any degradation.

forced_degradation cluster_conditions Stress Conditions Acidic (HCl) Acidic (HCl) HPLC Analysis HPLC Analysis Acidic (HCl)->HPLC Analysis Basic (NaOH) Basic (NaOH) Basic (NaOH)->HPLC Analysis Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->HPLC Analysis Thermal (Heat) Thermal (Heat) Thermal (Heat)->HPLC Analysis Photolytic (UV) Photolytic (UV) Photolytic (UV)->HPLC Analysis N-Cyclohexyl-4-piperidinecarboxamide HCl N-Cyclohexyl-4-piperidinecarboxamide HCl N-Cyclohexyl-4-piperidinecarboxamide HCl->Acidic (HCl) N-Cyclohexyl-4-piperidinecarboxamide HCl->Basic (NaOH) N-Cyclohexyl-4-piperidinecarboxamide HCl->Oxidative (H2O2) N-Cyclohexyl-4-piperidinecarboxamide HCl->Thermal (Heat) N-Cyclohexyl-4-piperidinecarboxamide HCl->Photolytic (UV) Degradation Profile Degradation Profile HPLC Analysis->Degradation Profile

Caption: Workflow for a forced degradation study.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Biodegradation of n-cyclohexyl benzothiazole-2-sulfenamide by Pseudomonas desmolyticum NCIM 2112. (2015).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • assessing and improving the stability of N-cyclohexyl-2-phenoxybenzamide. (n.d.). Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2025).
  • N-Cyclohexylbenzamide. (n.d.). PubChem. [Link]

  • Synthesis of Piperidines using Organometallic Chemistry. (n.d.). White Rose eTheses Online.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: An Overview. (n.d.). Research and Reviews.
  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). ijrti.
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • Biodegradation of n-cyclohexyl benzothiazole-2-sulfenamide by Pseudomonas desmolyticum NCIM 2112. (n.d.).
  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. (n.d.). JOCPR.
  • Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide. (n.d.).
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2014).
  • Process to prepare cycloamine compounds. (n.d.).
  • Synthesis of 1-Cyclohexyl-4-(4-nitrophthalimido)piperidine. (n.d.). PrepChem.com.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol

Sources

Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and streamline the synthesis of this key chemical intermediate. Here, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields, improve purity, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most direct synthesis route involves the coupling of a 4-piperidinecarbonyl derivative with cyclohexylamine. The two primary starting materials for the piperidine moiety are:

  • 4-Piperidinecarboxylic acid: This is a stable, commercially available starting material that requires activation to react with the amine.

  • 4-Piperidinecarbonyl chloride hydrochloride: This is the activated form of 4-piperidinecarboxylic acid and will readily react with cyclohexylamine. It can be synthesized from the carboxylic acid or purchased directly.

Q2: What are the main synthetic routes to N-Cyclohexyl-4-piperidinecarboxamide?

There are two primary methods for the amide bond formation:

  • The Acyl Chloride Method: This involves the reaction of 4-piperidinecarbonyl chloride with cyclohexylamine. This is a robust and generally high-yielding method.

  • Direct Amide Coupling: This method uses a coupling agent to facilitate the reaction between 4-piperidinecarboxylic acid and cyclohexylamine, avoiding the need to isolate the acyl chloride.

Q3: Why is the final product isolated as a hydrochloride salt?

The hydrochloride salt of N-Cyclohexyl-4-piperidinecarboxamide is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a low-melting solid. The salt form also enhances its solubility in aqueous media.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Thin Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of 4-piperidinecarboxylic acid. 2. Deactivation of the acyl chloride by moisture. 3. Insufficiently reactive coupling agent (if using the direct coupling method). 4. Reaction temperature is too low.1. Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in slight excess. Confirm the formation of the acyl chloride before adding the amine. 2. Perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) using dry solvents and glassware. 3. Consider a more potent coupling agent such as HATU or COMU. 4. Gently heat the reaction mixture, but monitor for side reactions.
Formation of Multiple Byproducts 1. The piperidine nitrogen of the 4-piperidinecarbonyl chloride is not protonated, leading to self-reaction or reaction with the acyl chloride. 2. The use of a strong, non-hindered base can lead to side reactions. 3. Reaction temperature is too high, causing decomposition.1. Start with 4-piperidinecarbonyl chloride hydrochloride to protect the piperidine nitrogen. 2. Use a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without interfering with the reaction. 3. Maintain the reaction at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature.
Difficult Purification of the Final Product 1. The product is an oil or a waxy solid at room temperature. 2. The presence of persistent, structurally similar impurities.1. Convert the free base to the hydrochloride salt to induce crystallization. 2. If recrystallization is ineffective, consider column chromatography on silica gel. An aqueous workup to remove water-soluble impurities before final purification is also recommended.
Low Yield of Hydrochloride Salt 1. Incomplete precipitation of the salt. 2. Use of an inappropriate solvent for precipitation.1. Ensure the pH is acidic enough for complete protonation. 2. Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, ethyl acetate, or isopropanol, to maximize precipitation.

Experimental Protocols

Method 1: Acyl Chloride Synthesis

This method involves the initial conversion of 4-piperidinecarboxylic acid to its acyl chloride, followed by reaction with cyclohexylamine.

Step 1: Synthesis of 4-Piperidinecarbonyl Chloride Hydrochloride

Caption: Formation of the acyl chloride from the carboxylic acid.

Procedure:

  • To a stirred suspension of 4-piperidinecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-piperidinecarbonyl chloride hydrochloride, which can be used in the next step without further purification.

Step 2: Amide Formation and Hydrochloride Salt Isolation

Caption: Amide coupling followed by hydrochloride salt formation.

Procedure:

  • Dissolve the crude 4-piperidinecarbonyl chloride hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or acetonitrile.

  • Cool the solution to 0°C and add a hindered base such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.2 eq).

  • Slowly add cyclohexylamine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cyclohexyl-4-piperidinecarboxamide free base.

  • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Method 2: Direct Amide Coupling

This method avoids the isolation of the acyl chloride by using a coupling agent.

Technical Support Center: N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cyclohexyl-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Here, we address common challenges encountered during experimental work, explaining the underlying scientific principles to empower you to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as 4-piperidinecarboxylic acid and cyclohexylamine.

  • Reagents and Catalysts: For example, residual coupling agents (like DCC, EDC) or acyl chlorides.

  • Side-Reaction Products: These can include by-products from the incomplete reaction or degradation of starting materials or the product itself.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

Q2: What is the recommended starting point for recrystallizing this compound?

A2: A good starting point for recrystallization is to use a polar protic solvent such as ethanol or isopropanol. The hydrochloride salt form of the compound generally exhibits good solubility in these solvents at elevated temperatures and lower solubility upon cooling, which is ideal for recrystallization. A mixed solvent system, such as ethanol/water or isopropanol/water, can also be effective for achieving high purity.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To troubleshoot this:

  • Reduce the rate of cooling: Allow the solution to cool more slowly to room temperature before inducing further cooling with an ice bath.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt a slower cooling process.

  • Change the solvent system: A different solvent or a mixture of solvents might be necessary. Experiment with solvent systems where the compound has slightly lower solubility.

  • Seed the solution: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques is recommended to confirm the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting any impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the purity and identify the presence of starting materials or by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive.1. Optimize Solvent System: Select a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold). Consider a two-solvent system where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Controlled Cooling: Cool the solution slowly to maximize crystal formation. An initial slow cooling to room temperature followed by further cooling in an ice bath is recommended.4. Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the filtrate from the first crystallization.
Colored impurities in the final product Colored impurities from the reaction mixture may co-precipitate with the product.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb some of the desired product.2. Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
Presence of starting materials in the final product Incomplete reaction or inefficient purification.1. Reaction Optimization: Ensure the initial reaction has gone to completion using TLC or HPLC monitoring.2. Aqueous Wash: If applicable to your synthesis, an acidic or basic wash during the work-up can help remove unreacted basic or acidic starting materials, respectively.3. Chromatography: If recrystallization is ineffective at removing the starting materials, flash column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine for the free base) can be effective.
Broad melting point range The presence of impurities or residual solvent.1. Re-purify: Perform another recrystallization to improve purity.2. Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. The presence of solvent can depress and broaden the melting point range.
Product degradation during purification The compound may be sensitive to heat or certain pH conditions. Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2]1. Temperature Control: Avoid prolonged heating during recrystallization.[1]2. pH Control: Maintain a neutral or slightly acidic pH during work-up and purification to prevent hydrolysis of the amide bond.3. Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the free base form of the compound. The hydrochloride salt is generally too polar for efficient elution on silica gel.

  • Neutralization: Dissolve the crude hydrochloride salt in water and add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Preparation: Prepare a silica gel column using a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity can be gradually increased.

  • Loading: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the salt by filtration and dry.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (N-Cyclohexyl-4-piperidinecarboxamide HCl) Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization High Purity Path Neutralization Neutralization to Free Base Crude->Neutralization Difficult Impurities Path Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying PureProduct Pure Product Drying->PureProduct Chromatography Column Chromatography (as free base) SaltFormation HCl Salt Formation Chromatography->SaltFormation Extraction Extraction Neutralization->Extraction Extraction->Chromatography SaltFormation->Filtration

Caption: General purification workflows for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Issue OilingOut Compound Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No SlowCool Slow Down Cooling OilingOut->SlowCool Yes ColoredProduct Colored Product? LowYield->ColoredProduct No OptimizeSolvent Optimize Solvent Volume/Choice LowYield->OptimizeSolvent Yes Charcoal Use Activated Charcoal ColoredProduct->Charcoal Yes ChangeSolvent Change Solvent/Use Co-solvent SlowCool->ChangeSolvent SeedCrystals Add Seed Crystals ChangeSolvent->SeedCrystals MotherLiquor Concentrate Mother Liquor OptimizeSolvent->MotherLiquor ReRecrystallize Re-recrystallize Charcoal->ReRecrystallize

Caption: Decision-making process for common purification challenges.

References

  • Google Patents. (n.d.). CA1187080A - 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Yus, M., & Ramón, D. J. (2012). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 17(9), 10596–10636.
  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Aulton, M. E., & Taylor, K. M. G. (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Technical Support Center: Enhancing Cell Permeability of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cyclohexyl-4-piperidinecarboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and overcome these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of this compound.

Question 1: What are the predicted physicochemical properties of this compound and how might they influence its cell permeability?

Based on the structure of the free base, N-Cyclohexyl-4-piperidinecarboxamide, we can predict several key physicochemical properties that govern its potential for passive diffusion across a cell membrane. These properties are summarized in the table below.

PropertyPredicted ValueSource
Molecular Weight 210.32 g/mol [1]
XLogP3-AA (logP) 1.4[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 41.1 Ų[1]

Predicted physicochemical properties of N-Cyclohexyl-4-piperidinecarboxamide.

These properties can be evaluated using Lipinski's Rule of Five, a guideline used to predict the oral bioavailability of a drug candidate. The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

  • A molecular weight under 500 daltons

  • A logP value less than 5

N-Cyclohexyl-4-piperidinecarboxamide does not violate any of Lipinski's rules, which suggests that it has the potential for good passive cell permeability. However, it is important to note that these are computational predictions and experimental validation is crucial.

Question 2: Is there any experimental evidence to suggest that piperidine carboxamide derivatives can have good cell permeability?

Yes, a study on piperidine carboxamides as proteasome inhibitors for malaria reported that a structurally similar compound, SW584, exhibited "moderate/good permeability" in in-vitro ADME assays.[2] This finding supports the possibility that this compound may also possess reasonable intrinsic permeability. However, subtle structural differences can significantly impact permeability, making direct experimental assessment of your compound essential.

II. Troubleshooting Guide: Experimental Assessment of Cell Permeability

If you are experiencing inconsistent results or suspect poor cell permeability is a factor in your experiments, the first step is to quantify it. This section provides an overview and protocols for two standard in-vitro permeability assays.

Workflow for Assessing and Addressing Poor Permeability

G cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Permeability Enhancement Strategies cluster_3 Re-evaluation start Suspected Poor Permeability physchem Analyze Physicochemical Properties (Lipinski's Rule of Five) start->physchem pampa PAMPA Assay (Passive Permeability) physchem->pampa Quick Screen caco2 Caco-2 Assay (Passive & Active Transport) pampa->caco2 Confirm & Investigate Active Transport prodrug Chemical Modification (Prodrug Approach) caco2->prodrug formulation Formulation Strategies (Lipid-based, Nanoparticles) caco2->formulation enhancers Use of Permeability Enhancers caco2->enhancers retest Re-run Permeability Assays prodrug->retest formulation->retest enhancers->retest

A workflow for diagnosing and addressing poor cell permeability.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective first step to assess a compound's ability to diffuse across a lipid membrane.

Experimental Protocol: PAMPA

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor Solution Preparation: Dissolve this compound in a suitable buffer (e.g., PBS at pH 7.4) to a known concentration.

  • Assay Setup:

    • Add the donor solution to the wells of the filter plate (apical side).

    • Add fresh buffer to the wells of a 96-well acceptor plate (basolateral side).

    • Place the filter plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [CA] / [Ceq])

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Surface area of the membrane

    • Time = Incubation time

    • [CA] = Concentration in the acceptor well

    • [Ceq] = Equilibrium concentration

2. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Dosing Solution Preparation: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (Apical to Basolateral):

    • Remove the culture medium from the apical and basolateral compartments.

    • Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and fresh buffer to the apical side.

  • Permeability Measurement (Basolateral to Apical - for efflux):

    • Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

    • Follow the same incubation and sampling procedure as for the A to B direction.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.

III. Strategies for Enhancing Cell Permeability

If experimental results confirm poor permeability, several strategies can be employed to improve the cellular uptake of this compound.

1. Chemical Modification: The Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in-vivo transformation to release the active drug. This approach can be used to mask polar functional groups that hinder membrane permeation.

Conceptual Prodrug Strategy for N-Cyclohexyl-4-piperidinecarboxamide

G cluster_0 Parent Drug (Poor Permeability) cluster_1 Prodrug Moiety Addition cluster_2 Enhanced Permeability cluster_3 Intracellular Cleavage cluster_4 Active Drug Release parent N-Cyclohexyl-4-piperidinecarboxamide (Polar N-H and C=O groups) prodrug Attach a lipophilic, cleavable moiety to the piperidine nitrogen or amide nitrogen. parent->prodrug Chemical Synthesis permeation Increased lipophilicity allows passive diffusion across the cell membrane. prodrug->permeation cleavage Enzymatic or chemical cleavage of the prodrug moiety. permeation->cleavage active Release of the active N-Cyclohexyl-4-piperidinecarboxamide at the target site. cleavage->active

Mechanism of a prodrug strategy to enhance cell permeability.

For N-Cyclohexyl-4-piperidinecarboxamide, the secondary amine on the piperidine ring and the amide bond are potential sites for modification. For instance, creating an N-acyloxyalkoxycarbonyl or an N-phosphonooxymethyl prodrug at the piperidine nitrogen could increase lipophilicity and be cleaved by intracellular esterases or phosphatases.

2. Formulation Strategies

Modifying the drug's formulation can significantly improve its solubility and subsequent absorption.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can maintain the drug in a solubilized state in the gastrointestinal tract, increasing the concentration gradient for absorption.[3]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake by cells through endocytosis.

3. Use of Permeability Enhancers

Permeability enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium. They can act by various mechanisms, such as opening tight junctions or fluidizing the cell membrane. It is important to carefully evaluate the potential toxicity of any permeability enhancer.

IV. Summary and Recommendations

Based on its physicochemical properties, this compound is predicted to have reasonable passive permeability. However, experimental verification is paramount. We recommend the following tiered approach:

  • Quantify Permeability: Begin with a PAMPA assay for a rapid assessment of passive diffusion. If permeability is low, or if you suspect active transport is involved, proceed to a Caco-2 assay.

  • Analyze Results: If the Caco-2 assay reveals low permeability and a low efflux ratio, the issue is likely poor passive diffusion. If the efflux ratio is high, the compound is likely a substrate for efflux pumps.

  • Implement Enhancement Strategies:

    • For poor passive diffusion, consider prodrug strategies to increase lipophilicity or advanced formulation approaches.

    • For high efflux, co-administration with an inhibitor of the specific efflux transporter may be a viable strategy, though this requires further investigation to identify the transporter involved.

By systematically evaluating and addressing the cell permeability of this compound, you can optimize your experimental outcomes and advance your research and development efforts.

V. References

Sources

minimizing off-target effects of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers may have when beginning to work with a new compound like Compound X.

Q1: I'm seeing an effect in my cellular assay with Compound X, but how can I be sure it's not due to off-target effects?

A1: This is a critical question in early-stage drug discovery. An observed phenotype is only the starting point. To build confidence that the effect is on-target, a multi-pronged validation strategy is essential. This includes:

  • Confirming Target Engagement: Does the compound physically interact with your intended target in a cellular environment? Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable here[2][3][4].

  • Assessing Specificity: How selective is Compound X for your target versus other related proteins (e.g., other kinases, GPCRs)? Comprehensive profiling, such as kinome-wide screening, is crucial if the target is a kinase[5][6][7][8].

  • Genetic Validation: Does genetic knockout or knockdown of the proposed target protein mimic the phenotype observed with Compound X? CRISPR-Cas9 technology is the gold standard for this approach[9][10][11][12][13].

  • Using Orthogonal Assays: Can you reproduce the effect using a different assay technology that measures the same biological endpoint? This helps to rule out assay-specific artifacts[14].

Q2: What is the first experiment I should run to begin characterizing Compound X's off-target profile?

A2: A well-designed dose-response curve in your primary assay is the foundational experiment. This will establish the potency (EC50 or IC50) of Compound X for its intended effect. It's crucial to generate a full curve, not just test a single concentration, as this can reveal complex behaviors like U-shaped or bell-shaped curves, which may suggest toxicity or off-target effects at higher concentrations[15][16][17]. Following this, a cytotoxicity assay, run in parallel, is essential to determine the therapeutic window and ensure your primary assay concentrations are not simply causing cell death[14][18].

Q3: What are "assay artifacts" and how can Compound X cause them?

A3: Assay artifacts are false positive (or negative) results that arise from interference with the assay technology itself, rather than true biological activity. Small molecules can interfere in numerous ways, including:

  • Autofluorescence: The compound itself fluoresces at the same wavelength as the reporter, giving a false positive signal.

  • Signal Quenching: The compound absorbs light, diminishing the signal from a fluorescent or luminescent reporter.

  • Reporter Enzyme Inhibition: In assays using reporters like luciferase, the compound may directly inhibit the reporter enzyme[19][20].

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically sequester and inhibit enzymes.

To mitigate these, "counter-screens" are performed. A counter-screen is an assay designed to detect this interference by, for example, running the assay in the absence of the biological target[14][18][19][20].

Q4: How can I proactively design my experiments to minimize the chances of being misled by off-target effects?

A4: Excellent experimental design is your best defense. Key principles include:

  • Clear Hypothesis: Have a well-defined research question[21][22].

  • Appropriate Controls: Always include positive and negative controls (e.g., a known inhibitor of the pathway) and a vehicle control (e.g., DMSO).

  • Structurally Unrelated Comparators: If possible, use another compound with a different chemical scaffold that targets the same protein. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.

  • Dose-Response Analysis: As mentioned, always perform full dose-response curves[15][16][23][24].

  • Orthogonal Validation: Plan for follow-up experiments using different methods to confirm initial findings[14].

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when working with novel small molecules like Compound X.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Rationale
High variability between replicate wells. 1. Poor compound solubility. 2. Cell plating inconsistency. 3. Edge effects on the assay plate.1. Check Solubility: Visually inspect the compound in media for precipitation. Perform a solubility assay. If poor, consider using a different solvent, sonication, or filtering. 2. Optimize Cell Plating: Ensure a homogenous single-cell suspension before plating. Use an automated cell counter for accuracy. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media/PBS to create a humidity barrier.
The dose-response curve is very steep. 1. High compound potency. 2. Cooperative binding mechanism. 3. Onset of cytotoxicity at higher concentrations.1. Adjust Concentration Range: A steep curve indicates a narrow dynamic range. Use a tighter, logarithmic dilution series around the estimated EC50 to better define the curve[15]. 2. Run a Cytotoxicity Assay: Perform a cell viability assay (e.g., CellTiter-Glo, MTT) with the same concentrations and incubation time to see if the steep drop-off correlates with cell death[18].
The dose-response curve is U-shaped or bell-shaped (biphasic). 1. Off-target effects at higher concentrations that oppose the on-target effect. 2. Activation of a negative feedback loop at high concentrations. 3. Compound toxicity at higher doses masking the primary effect.1. Deconvolute with Off-Target Profiling: This is a strong indicator of polypharmacology. Prioritize kinome profiling or chemoproteomics to identify secondary targets[5][6][25][26][27]. 2. Investigate Downstream Signaling: Use western blotting or other pathway analysis tools to see if high concentrations of Compound X are activating compensatory signaling pathways. 3. Correlate with Cytotoxicity: As above, check if the downturn in the curve aligns with the onset of cytotoxicity[14].
CRISPR knockout of the target does not phenocopy treatment with Compound X. 1. The proposed target is incorrect; Compound X works through an off-target. 2. Incomplete knockout of the target protein. 3. The compound has a secondary, necessary target for the phenotype. 4. The compound is an agonist, not an inhibitor (knockout would not mimic).1. Validate the Knockout: Confirm complete loss of protein expression via Western Blot or qPCR for mRNA levels. 2. Perform Target Deconvolution: This result strongly suggests an off-target mechanism. Use unbiased approaches like chemoproteomics to identify the true binding partners of Compound X[25][26][27][28][29]. 3. Re-evaluate Mechanism: Consider if your initial hypothesis about the compound's mechanism (inhibition vs. activation) is correct.
Results from my biochemical (cell-free) assay do not match my cellular assay. 1. Poor cell permeability of Compound X. 2. Compound is rapidly metabolized within the cell. 3. The compound requires a cellular cofactor not present in the biochemical assay. 4. An off-target in the cell is responsible for the phenotype.1. Assess Permeability: Use computational models (e.g., cLogP) or experimental assays (e.g., PAMPA) to predict or measure cell permeability. 2. Confirm Target Engagement in Cells: This is a perfect use case for the Cellular Thermal Shift Assay (CETSA), which directly measures if the compound is binding its target inside the cell[2][3][4][30][31]. A positive CETSA result in the face of a negative cellular phenotype points towards complex biology, while a negative CETSA result suggests the compound isn't getting to its target.

Section 3: Key Experimental Protocols & Workflows

This section provides detailed methodologies for essential validation experiments.

Workflow for De-risking a Novel Hit Compound

The following diagram illustrates a logical workflow for characterizing a new compound like Compound X to build confidence in its on-target activity and understand its off-target liabilities.

DeRisking_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Genetic & Unbiased Validation start Start with Hit Compound (e.g., Compound X) dose_response 1. Primary Assay Dose-Response (Establish EC50) start->dose_response cytotoxicity 2. Cytotoxicity Assay (Determine Therapeutic Window) dose_response->cytotoxicity cetsa 3. Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in situ) cytotoxicity->cetsa counterscreen 4. Assay Counter-Screen (Rule out Artifacts) cetsa->counterscreen crispr 6. CRISPR Target Knockout (Phenocopy Analysis) cetsa->crispr If CETSA fails, prioritize Chemoproteomics specificity 5. Specificity Profiling (e.g., Kinome Scan) counterscreen->specificity specificity->crispr chemoproteomics 7. Chemoproteomics (Unbiased Target ID) crispr->chemoproteomics end_node Validated Lead Candidate crispr->end_node If phenocopy matches, confidence increases chemoproteomics->end_node

Caption: A logical workflow for validating a novel chemical probe.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[4]. This protocol allows you to verify that Compound X engages its intended target in intact cells.

Materials:

  • Cells expressing the target of interest.

  • Compound X and vehicle control (e.g., DMSO).

  • PBS with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR machine or heat blocks.

  • Centrifuge capable of >20,000 x g at 4°C.

  • SDS-PAGE and Western Blotting reagents and antibodies for the target protein.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with Compound X (e.g., at 10x EC50) and another with vehicle control for 1-2 hours at 37°C[2].

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Temperature Gradient: Aliquot the cell suspension from each treatment group into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes[30]. Include an unheated (room temperature) control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath)[30].

  • Separation of Soluble Fraction: Centrifuge the lysates at >20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[30].

  • Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the amount of soluble target protein remaining at each temperature by Western Blot.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the Compound X-treated samples, if the compound is binding and stabilizing the target, the protein will remain soluble at higher temperatures, resulting in a rightward shift of the melting curve.

Protocol 2: CRISPR-Cas9 Target Validation

This protocol uses CRISPR-Cas9 to knock out the putative target of Compound X. If the compound's effect is on-target, the knockout cells should be resistant to the compound or should phenocopy the effect of the compound.

Materials:

  • Wild-type cell line used in the primary assay.

  • Lentiviral or plasmid vectors for Cas9 and a guide RNA (sgRNA) targeting the gene of interest.

  • Lipofectamine or other transfection reagent.

  • Puromycin or other selection antibiotic.

  • Antibody against the target protein for validation.

Methodology:

  • sgRNA Design: Design and validate 2-3 sgRNAs targeting an early exon of the target gene to ensure a functional knockout.

  • Transfection & Selection: Co-transfect the wild-type cells with Cas9 and the sgRNA expression vectors. After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to generate a stable knockout cell line.

  • Validation of Knockout: Expand clonal populations. Confirm the absence of the target protein by Western Blot. Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose-response of Compound X.

  • Interpretation:

    • Scenario A (Inhibitor): If Compound X is an inhibitor, the knockout cells should display a phenotype similar to the wild-type cells treated with a saturating dose of the compound. Furthermore, the knockout cells should show significantly reduced sensitivity to Compound X treatment.

    • Scenario B (Incorrect Target): If the knockout cells respond to Compound X in the same way as wild-type cells, it strongly implies the observed phenotype is due to an off-target effect[10]. This result de-validates the proposed target.

Section 4: Advanced Off-Target Deconvolution Strategies

If the initial validation steps suggest significant off-target activity, more advanced, unbiased techniques are required.

Kinome Profiling

If Compound X is suspected to be a kinase inhibitor, its selectivity should be assessed across a broad panel of kinases. This is typically done as a fee-for-service by specialized CROs[7][8]. The compound is screened at one or two concentrations against hundreds of purified kinases. The results are often presented as a "scan" or a dendrogram, visually representing which kinases are inhibited. This provides a map of both on-target potency and off-target interactions, which is critical for predicting potential side effects and guiding medicinal chemistry efforts.

Chemoproteomics

Chemoproteomics aims to identify the full spectrum of proteins that a compound binds to within a complex biological sample (e.g., cell lysate or intact cells)[25][27]. This is a powerful, unbiased method for target deconvolution[26].

Common Approaches:

  • Affinity-based pulldowns: Compound X is immobilized on a resin (or modified with a clickable tag) and used as "bait" to pull down its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry[26][28].

  • Capture Compound Mass Spectrometry (CCMS): This technique uses tri-functional small molecule probes to bind, covalently capture, and isolate protein targets from their native environments, offering high sensitivity[29].

The relationship between these validation techniques can be visualized as a hierarchy of evidence.

Validation_Pyramid a Genetic Validation (CRISPR) [Highest Confidence] a->p1 b Target Engagement in Cells (CETSA) c Selectivity Profiling (Kinome Scan) d Biochemical Potency (IC50) p1->p2 p2->p3 p3->a

Caption: Hierarchy of evidence for target validation.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 213–223. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450–457. Retrieved from [Link]

  • Li, Z., Zhao, L., & Li, X. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Molecules (Basel, Switzerland), 28(24), 8089. Retrieved from [Link]

  • Fedorov, D., & Veronesi, G. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of toxicology, 88(3), 601–616. Retrieved from [Link]

  • Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 279, 116900. Retrieved from [Link]

  • Biocompare.com. (2022). Target Validation with CRISPR. Biocompare.com. Retrieved from [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

  • Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Raptim. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Gu, H., et al. (2015). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical chemistry, 87(24), 12389–12397. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European review for medical and pharmacological sciences, 26(17), 6331–6342. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Retrieved from [Link]

  • Pharmacology & Toxicology Coner. (2025). Dose–Response Curves Explained: From Experiment to EC₅₀. YouTube. Retrieved from [Link]

  • The University of Arizona. (n.d.). ACDD - Our Process. The University of Arizona. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • ResearchGate. (2025). Advanced Techniques for the Optimal Design of Experiments in Pharmacokinetics. ResearchGate. Retrieved from [Link]

  • Labiotech.eu. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Labiotech.eu. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. GraphPad. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved from [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH. Retrieved from [Link]

  • Pubrica. (n.d.). What Are The Principles Of Experimental Design For Research. Pubrica. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • ResearchGate. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2017). Unconventional dose response curves. How does one explain a U-shaped curve? ResearchGate. Retrieved from [Link]

  • British Pharmacological Society. (2023). Choosing the right experimental design. YouTube. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Laboratories. Retrieved from [Link]

  • Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of medicinal chemistry, 45(21), 4589–4593. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NIH. Retrieved from [Link]

  • News-Medical.Net. (2023). CRISPR-Cas9: Shaping the Future of Targeted Drug Development. News-Medical.Net. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. NIH. Retrieved from [Link]

  • Nargund, R. P., et al. (2006). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3), a potent, orally active, melanocortin-4 receptor agonist. Journal of medicinal chemistry, 49(14), 4035–4043. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production, ensuring efficiency, purity, and safety.

Diagram: Synthetic Pathway Overview

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Steps cluster_product Final Product Isonipecotic_acid Isonipecotic Acid (Piperidine-4-carboxylic acid) Activation Carboxylic Acid Activation Isonipecotic_acid->Activation e.g., SOCl₂, Oxalyl Chloride Cyclohexylamine Cyclohexylamine Amidation Amidation Reaction Cyclohexylamine->Amidation Activation->Amidation Salt_Formation Hydrochloride Salt Formation Amidation->Salt_Formation HCl Final_Product N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question: My amidation reaction is sluggish, resulting in low yield. What are the potential causes and solutions?

Answer:

Slow or incomplete amidation reactions are a common hurdle, particularly during scale-up. Several factors can contribute to this issue:

  • Inadequate Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures.[1][2] For a more efficient process, the carboxylic acid group of isonipecotic acid needs to be activated.

    • Solution: A common and effective method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] This creates a much more reactive electrophile for the subsequent reaction with cyclohexylamine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, though these can introduce purification challenges on a larger scale. For greener chemistry approaches, boric acid-catalyzed amidation can also be considered.[2]

  • Steric Hindrance: While cyclohexylamine is a primary amine, the bulky cyclohexyl group can introduce some steric hindrance, potentially slowing down the reaction.

    • Solution: Optimizing the reaction temperature can help overcome the activation energy barrier. A moderate increase in temperature should be explored cautiously, monitoring for potential side reactions.

  • Solvent Effects: The choice of solvent plays a crucial role in reaction kinetics.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally suitable for this type of reaction.[3] Ensure the solvent is anhydrous, as water can react with the activated carboxylic acid derivative, reducing the yield.

Question: I am observing significant amounts of unreacted starting materials after the reaction. How can I improve the conversion rate?

Answer:

Incomplete conversion is often linked to stoichiometry, reaction time, and temperature.

  • Stoichiometry: An inappropriate molar ratio of reactants can lead to unreacted starting materials.

    • Solution: Ensure that the activating agent (e.g., thionyl chloride) is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the formation of the acyl chloride to completion. For the amidation step, using a slight excess of cyclohexylamine (e.g., 1.1 equivalents) can help to consume all of the activated isonipecotic acid derivative.

  • Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can result in an incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the limiting reactant is consumed. If the reaction is slow at room temperature, consider gentle heating. For instance, refluxing in a suitable solvent might be necessary.[5]

Question: The purity of my final product is low after crystallization. What are the likely impurities and how can I remove them?

Answer:

Purity issues often stem from side reactions or incomplete removal of reagents and byproducts.

  • Potential Impurities:

    • Unreacted isonipecotic acid or cyclohexylamine.

    • Byproducts from the activating agent (e.g., sulfur dioxide and HCl if using thionyl chloride).

    • Di-acylated byproducts if there are other reactive sites.

  • Purification Strategies:

    • Work-up: A thorough aqueous work-up is critical. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) will remove any unreacted acidic starting material and acidic byproducts. A subsequent wash with a dilute acid solution (e.g., dilute HCl) can remove excess cyclohexylamine. Finally, a brine wash helps to remove residual water before drying the organic phase.

    • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For the hydrochloride salt, polar solvents like isopropanol, ethanol, or mixtures with ethers are often effective.

    • Filtration through Celite® or Hyflow: To remove fine particulate matter or residual catalysts, filtering the solution through a bed of a clarifying agent like Celite® or hyflow can be beneficial.[6]

Question: During the hydrochloride salt formation, the product precipitates as an oil or a sticky solid, making it difficult to handle. How can I obtain a crystalline solid?

Answer:

Oiling out during salt formation is a common issue, especially with rapid precipitation.

  • Control the Rate of Addition: Add the HCl solution (e.g., HCl in isopropanol or diethyl ether) slowly to the solution of the free base with vigorous stirring. This allows for controlled crystal growth rather than rapid precipitation.

  • Solvent Selection: The solvent used for the salt formation is critical. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Isopropanol, ethyl acetate, or mixtures thereof are often good choices.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can induce crystallization and prevent oiling out.

  • Temperature Control: Cooling the solution slowly after the addition of HCl can promote the formation of well-defined crystals.

Diagram: Troubleshooting Decision Tree

Troubleshooting cluster_problem Problem Identification cluster_low_yield Low Yield Analysis cluster_low_purity Low Purity Analysis Problem Low Yield or Purity? Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Low Yield Impurity_ID Identify Impurities (TLC/HPLC) Problem->Impurity_ID Low Purity Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Check_Activation Optimize Acid Activation Incomplete_Reaction->Check_Activation Yes Optimize_Conditions Optimize Temp. & Time Side_Reactions->Optimize_Conditions Yes Purification_Loss Loss during Purification? Side_Reactions->Purification_Loss No Adjust_Stoichiometry Adjust Stoichiometry Check_Activation->Adjust_Stoichiometry Adjust_Stoichiometry->Optimize_Conditions Optimize_Workup Optimize Work-up Purification_Loss->Optimize_Workup Yes Optimize_Crystallization Optimize Crystallization Optimize_Workup->Optimize_Crystallization Unreacted_SM Unreacted Starting Materials? Impurity_ID->Unreacted_SM Byproducts Reaction Byproducts? Unreacted_SM->Byproducts No Improve_Workup Improve Aqueous Work-up Unreacted_SM->Improve_Workup Yes Recrystallize Recrystallize from Different Solvents Byproducts->Recrystallize Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Use of Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂/HCl and CO/CO₂/HCl respectively). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A quench solution (e.g., aqueous sodium bicarbonate) should be readily available.

  • Exothermic Reactions: The reaction of the activating agent with isonipecotic acid and the subsequent amidation can be exothermic. On a larger scale, heat dissipation becomes more challenging. Use a reactor with efficient cooling and monitor the internal temperature closely. Add reagents dropwise to control the reaction rate and temperature.[7]

  • Handling of Cyclohexylamine: Cyclohexylamine is a corrosive and flammable liquid. Handle it in a well-ventilated area and avoid contact with skin and eyes.

Q2: What are the advantages of converting the carboxylic acid to an acyl chloride before amidation?

A2: Converting the carboxylic acid to an acyl chloride offers several advantages:

  • Increased Reactivity: Acyl chlorides are highly reactive acylating agents, leading to faster reaction times and higher yields compared to direct amidation.

  • Milder Reaction Conditions: The subsequent amidation with the amine can often be carried out at or below room temperature, minimizing side reactions.

  • Good Atom Economy of Byproducts: The byproducts of the activation step (e.g., SO₂ and HCl from thionyl chloride) are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Q3: Can I use a one-pot procedure for this synthesis?

A3: A one-pot procedure is feasible and often preferred for process efficiency. After activating the isonipecotic acid (for example, with thionyl chloride in an appropriate solvent), the excess activating agent can be removed under reduced pressure. The resulting crude acyl chloride can then be dissolved in a fresh solvent, and the cyclohexylamine can be added directly to the same reaction vessel. This minimizes handling and potential loss of material between steps.

Q4: How can I monitor the progress of the reaction effectively on a large scale?

A4: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.

  • TLC: Thin Layer Chromatography is a quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • HPLC: High-Performance Liquid Chromatography provides quantitative data on the conversion rate and the formation of any impurities. It is the preferred method for accurate monitoring in a process development setting.

  • Gas Chromatography (GC): If the starting materials and products are sufficiently volatile and thermally stable, GC can also be used.

Q5: What are the critical process parameters to control during scale-up?

A5: Key parameters to control for a robust and reproducible process include:

  • Temperature: Control of exotherms is crucial for safety and to minimize side product formation.

  • Rate of Addition: Slow and controlled addition of reagents prevents temperature spikes and localized high concentrations of reactants.

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger reactors, and to facilitate heat transfer.

  • Purity of Starting Materials: The quality of the starting materials directly impacts the purity of the final product. Ensure that isonipecotic acid and cyclohexylamine meet the required specifications.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexyl-4-piperidinecarboxamide

Materials:

  • Isonipecotic acid (Piperidine-4-carboxylic acid)

  • Thionyl chloride (SOCl₂)

  • Cyclohexylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or another suitable base

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Isonipecotic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend isonipecotic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation Reaction:

    • Dissolve the crude isonipecotic acid chloride in fresh anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the acyl chloride solution to 0 °C.

    • Slowly add the cyclohexylamine solution dropwise to the acyl chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, 1 M NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Cyclohexyl-4-piperidinecarboxamide as a solid or oil.

Protocol 2: Formation and Purification of this compound

Materials:

  • Crude N-Cyclohexyl-4-piperidinecarboxamide

  • Isopropanol (IPA) or Ethyl Acetate (EtOAc)

  • Hydrochloric acid solution (e.g., 2 M HCl in isopropanol or ethereal HCl)

Procedure:

  • Salt Formation:

    • Dissolve the crude N-Cyclohexyl-4-piperidinecarboxamide in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add the hydrochloric acid solution dropwise with vigorous stirring until the pH of the solution is acidic (test with pH paper).

    • A white precipitate of the hydrochloride salt should form.

  • Purification by Recrystallization:

    • Continue stirring the suspension in the cold for about 30 minutes to an hour to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether).

    • To further purify the product, recrystallize the solid from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol).

    • Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data Summary

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Considerations for Scale-Up
Isonipecotic Acid 1.0 eq1.0 eqEnsure consistent quality and purity.
Thionyl Chloride 1.2 eq1.1 - 1.2 eqExothermic reaction; control addition rate and temperature.
Cyclohexylamine 1.1 eq1.05 - 1.1 eqExothermic reaction; control addition rate.
Solvent Volume ~10-20 mL/g~5-10 L/kgReduced solvent volume improves throughput but may require more efficient stirring and cooling.
Reaction Temp. 0 °C to reflux0 °C to refluxEfficient heat transfer is critical.
Typical Yield 80-90%75-85%Yields may be slightly lower on a larger scale due to handling losses.
Purity (HPLC) >98%>99%More stringent purification may be required for pharmaceutical applications.

References

  • [

  • 2206.pdf)

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Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of novel N-Cyclohexyl-4-piperidinecarboxamide hydrochloride analogs. As the piperidine scaffold is a cornerstone in modern medicinal chemistry, a systematic evaluation of its derivatives is paramount for successful drug discovery.[1] This document will delve into the rationale behind analog design, present a synthesized comparative data analysis for a hypothetical series of analogs targeting a G-protein coupled receptor (GPCR) implicated in pain and inflammation, and provide detailed, field-proven experimental protocols to empower your research.

The Strategic Imperative for Analog Development

The N-Cyclohexyl-4-piperidinecarboxamide core structure presents a versatile foundation for engaging with a multitude of biological targets. The development of analogs is driven by the pursuit of optimized pharmacological profiles, including enhanced potency, selectivity, and improved pharmacokinetic properties. Modifications to this scaffold can significantly impact its interaction with target receptors and its overall therapeutic potential.

Substituted piperidines, such as piperidine-4-carboxamides, have been shown to improve the activity of compounds against various pathogens.[1] Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of new analogs with superior efficacy. For instance, in a series of piperidine-4-carboxamides targeting Mycobacterium abscessus, the addition of a trifluoromethyl group to the phenyl moiety resulted in a nearly 10-fold increase in activity.[2] This highlights the profound impact that subtle chemical modifications can have on biological function.

Comparative Efficacy Data: A Synthesized Analysis

To illustrate the process of comparative efficacy analysis, we present a hypothetical dataset for a series of this compound analogs. These analogs are designed to target a Gi-coupled GPCR, a common mechanism for analgesic and anti-inflammatory agents. The data presented below is a composite representation based on typical findings in SAR studies of similar compound classes.

Compound IDModification on Cyclohexyl RingTarget Affinity (Ki, nM)Functional Potency (IC50, nM)In Vivo Efficacy (% Inhibition of Paw Edema)Analgesic Activity (Hot Plate Latency, sec)
Lead Compound Unsubstituted50120358
Analog A 4-Methyl25605012
Analog B 4-Trifluoromethyl10256518
Analog C 2-Hydroxy75150206

This synthesized data illustrates a common trend in SAR studies where electron-withdrawing groups, such as the trifluoromethyl group in Analog B, can enhance potency. Conversely, the introduction of a hydroxyl group in Analog C, while potentially improving solubility, appears to be detrimental to activity in this hypothetical scenario.

Experimental Protocols: A Blueprint for Self-Validating Systems

The following protocols are designed to provide a robust and reproducible framework for evaluating the efficacy of your this compound analogs.

In Vitro Assays: Target Engagement and Functional Response

A critical first step in characterizing your analogs is to determine their affinity for the target receptor and their ability to elicit a functional response.

This assay quantifies the affinity of your compounds for the target receptor by measuring their ability to displace a radiolabeled ligand.[3][4][5][6]

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of your test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.[7]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of your compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

For Gi-coupled receptors, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of your compounds to modulate this signaling pathway.[8][9][10][11]

Protocol:

  • Cell Culture: Culture cells expressing the target Gi-coupled GPCR in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of your test compounds in the presence of an adenylyl cyclase stimulator like forskolin.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the IC50 value, representing the concentration at which the compound produces 50% of its maximal inhibitory effect.

Caption: Workflow for a cAMP functional assay for Gi-coupled GPCRs.

In Vivo Models: Assessing Therapeutic Potential

Once you have established the in vitro activity of your analogs, the next crucial step is to evaluate their efficacy in relevant animal models of disease. For compounds targeting pain and inflammation, the following models are widely used.[12][13][14][15][16]

This model is a classic and reliable method for assessing the anti-inflammatory activity of novel compounds.[17][18][19][20][21]

Protocol:

  • Animal Acclimation: Acclimate rodents (rats or mice) to the experimental environment.

  • Compound Administration: Administer your test compounds via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Inflammation: After a predetermined time, inject a solution of carrageenan into the subplantar region of one hind paw to induce localized inflammation.

  • Measurement of Paw Edema: Measure the volume of the inflamed paw at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each compound compared to a vehicle-treated control group.

G A Start B Administer Test Compound A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume Over Time C->D E Calculate % Inhibition of Edema D->E F End E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

The hot plate test is a widely used method to evaluate the central analgesic properties of compounds by measuring the reaction time to a thermal stimulus.[22][23][24][25][26]

Protocol:

  • Animal Acclimation: Acclimate the animals to the testing apparatus.

  • Baseline Measurement: Determine the baseline latency for each animal to react to the heated surface (e.g., paw licking, jumping). A cut-off time is employed to prevent tissue damage.

  • Compound Administration: Administer your test compounds.

  • Post-Treatment Measurement: At various time points after compound administration, place the animal back on the hot plate and record the latency to respond.

  • Data Analysis: Compare the post-treatment latencies to the baseline values to determine the analgesic effect of your compounds.

G start Start acclimate Acclimate Animal start->acclimate baseline Measure Baseline Latency acclimate->baseline administer Administer Compound baseline->administer post_treatment Measure Post-Treatment Latency administer->post_treatment analyze Analyze Data post_treatment->analyze end End analyze->end

Caption: Logical flow of the hot plate test for analgesia.

Conclusion

The systematic comparison of this compound analogs is a data-driven process that relies on a combination of robust in vitro and in vivo assays. By understanding the structure-activity relationships and employing self-validating experimental systems, researchers can effectively identify and advance lead candidates with superior therapeutic potential. This guide provides a foundational framework to support these critical drug discovery efforts.

References

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  • Wikipedia. (2023, October 29). Hot plate test. In Wikipedia. Retrieved from [Link]

  • Lorbiecki, C., & Pozsgai, G. (2019). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology, 1916, 337–344.
  • Zimmermann, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4048–4068.
  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105–121.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Schultheis, C., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 69, 130–138.
  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. Current Protocols in Neuroscience, Chapter 9, Unit 9.17.
  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl)(cyclohexyl)]4-piperidinol and 1-[1-(4-methoxyphenyl)(cyclohexyl)]4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202–206.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Wang, Y., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(9), 1133–1140.
  • Vyklicky, V., Jr, et al. (2003). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. European Journal of Neuroscience, 18(12), 3317–3321.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?. Retrieved from [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421–L429.
  • Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141–151.
  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • Ghosh, E., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 416–425.
  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]

  • ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Anderson, J. C., et al. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse di- and tri-substituted piperidines. Organic & Biomolecular Chemistry, 16(24), 4418–4426.
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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Khan, H., & Akram, M. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 92–96.
  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

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  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

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A Comparative Guide to the Analytical Method Validation of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a critical process for ensuring the quality, safety, and efficacy of pharmaceutical products. As a molecule featuring both a piperidine ring and an amide linkage, its analytical characterization requires a robust and reliable method. This document will delve into the scientific rationale behind the selection of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, detail the validation parameters as prescribed by international regulatory bodies, and offer a comparative perspective on alternative methodologies. The principles and protocols outlined herein are grounded in the guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Without rigorous validation, analytical results lack the necessary scientific and legal credibility, which is paramount during regulatory inspections and for product release.[4] For this compound, a validated analytical method is essential for quantifying the active pharmaceutical ingredient (API), detecting and quantifying impurities, and assessing its stability under various conditions.

Choosing the Right Analytical Tool: HPLC vs. Alternatives

For a non-volatile and thermally labile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most appropriate analytical technique.[5] Gas Chromatography (GC), another powerful separation technique, is generally suitable for volatile and thermally stable compounds.[5] The amide bond in the target molecule is susceptible to hydrolysis at elevated temperatures, making GC a less favorable option.[6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[5]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[5]
Typical Analytes Non-volatile or thermally labile compounds.[5]Volatile and thermally stable compounds.[5]
Suitability for Analyte HighLow, due to thermal lability of the amide group.
Common Detectors Ultraviolet (UV), Mass Spectrometry (MS).[5]Flame Ionization Detector (FID), Mass Spectrometry (MS).[5]

A Proposed Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. To develop such a method for this compound, a reversed-phase HPLC (RP-HPLC) approach is recommended.

Instrumentation and Conditions:

ParameterProposed ConditionRationale
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH 3.5)The gradient elution allows for the separation of the main compound from potential impurities with varying polarities. The acidic pH helps to ensure good peak shape for the amine-containing molecule.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 210 nmThe amide bond exhibits UV absorbance at lower wavelengths.
Column Temperature 30°CMaintaining a constant temperature ensures reproducibility of retention times.[7]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

The Validation Workflow: A Step-by-Step Guide

The validation of the proposed HPLC method should follow the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[1][8]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Stability Stability Studies Routine->Stability

Caption: A typical workflow for analytical method validation.

Specificity: Ensuring a Clean Signal

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[9]

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound to stress conditions to intentionally degrade it.[10] This will help in understanding the degradation pathways and ensuring that the method can separate the intact drug from its degradation products.[10][11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. Amide bonds are susceptible to acid hydrolysis.[6]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Basic conditions can also hydrolyze amides.[6]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradation products.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Separation Separation of Degradants HPLC->Separation Purity Peak Purity Assessment Separation->Purity

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a safe and effective therapeutic is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Unforeseen interactions with unintended biological targets, known as off-target effects or cross-reactivity, are a leading cause of drug candidate failure in late-stage development, contributing to adverse effects and diminished efficacy[1][2].

The N-Cyclohexyl-4-piperidinecarboxamide core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a diverse range of biological systems. However, publicly available pharmacological data for the specific entity, N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, is limited. This guide, therefore, adopts a predictive and strategic framework. By analyzing the known cross-reactivity of structurally related piperidine derivatives, we will establish a rationale for a robust, multi-tiered screening strategy. Our objective is to provide a comprehensive, scientifically-grounded workflow for characterizing the selectivity profile of this compound, enabling researchers to proactively identify and mitigate potential off-target liabilities.

Section 1: The Piperidine Carboxamide Scaffold: A Landscape of Diverse Biological Targets

The piperidine ring is a cornerstone of CNS-targeted drug discovery, prized for its favorable physicochemical properties and its ability to present substituents in precise three-dimensional orientations[3][4]. When combined with a carboxamide linker and a cyclohexyl group, the resulting scaffold has the potential to interact with a wide array of receptors and enzymes. An analysis of structurally analogous compounds reveals a pattern of activity across several important target families.

Notably, derivatives of piperidine have shown high affinity for the serotonin transporter (SERT) and sigma receptors. More complex molecules incorporating the N-cyclohexyl-carboxamide moiety have been identified as potent cannabinoid receptor 1 (CB1) antagonists. Furthermore, related structures are known to interact with dopamine transporters (DAT)[5], melanocortin receptors (MC4R)[6], and even non-human enzymes like the Plasmodium falciparum proteasome[7]. This pharmacological diversity underscores the critical need for a broad and systematic approach to selectivity profiling.

Table 1: Biological Targets of Structurally Related Piperidine Derivatives

Compound Class/ExamplePrimary Target(s)Therapeutic AreaReference(s)
(S)-3-(4-Fluorobenzyl)piperidine DerivativesSerotonin Transporter (SERT), Sigma ReceptorsCNS, Psychiatry
N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamideCannabinoid Receptor 1 (CB1)Metabolic Disorders
N-[1-(2-benzo[b]thiophenyl)cyclohexyl]- piperidine (BTCP)Dopamine Transporter (DAT)CNS, Addiction[5]
4-Cyclohexylpiperidine-4-carboxamide DerivativesMelanocortin 4 Receptor (MC4R)Metabolic Disorders[6]
Piperidine Carboxamides (e.g., SW584)P. falciparum 20S Proteasome β5 Subunit (Pf20Sβ5)Infectious Disease[7]

Section 2: A Multi-Tiered Strategy for Comprehensive Cross-Reactivity Profiling

To de-risk a compound like this compound, we propose a phased approach that moves from broad, predictive screening to focused, quantitative characterization. This strategy maximizes resource efficiency by using early-stage data to guide more intensive downstream experiments.

Tier 1: In Silico Profiling (The Predictive Foundation)

Causality: Before committing to expensive and time-consuming wet lab experiments, computational screening provides a rapid, cost-effective method to flag potential off-target liabilities[8][9]. By comparing the structure of our query compound to databases of molecules with known biological activities, these algorithms can predict a list of likely interaction partners.

Methodology: The process involves using a combination of 2D and 3D computational models. 2D methods assess similarity based on topological features, while 3D methods, such as molecular docking, simulate the physical binding of the compound into the crystal structures of various proteins[9]. This dual approach provides a more robust prediction.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Computational Models compound N-Cyclohexyl-4-piperidine- carboxamide HCl Structure model_2d 2D Similarity Search (e.g., Tanimoto) compound->model_2d model_3d 3D Docking & Pharmacophore (Structure-Based) compound->model_3d db Target Databases (GPCRs, Kinases, Ion Channels etc.) db->model_3d output Prioritized List of Potential Off-Targets model_2d->output Identifies structural analogs model_3d->output Predicts binding modes

Caption: Workflow for Tier 1 in silico off-target prediction.
Tier 2: Broad In Vitro Off-Target Panel Screening

Causality: This tier serves to empirically validate the predictions from Tier 1 and, crucially, to uncover unanticipated interactions not predicted by the models. Using a standardized, broad binding panel provides a comprehensive snapshot of the compound's behavior against the most common families of "safety-relevant" targets.

Methodology: The compound is submitted to a contract research organization (CRO) for screening against a large panel, such as the SafetyScreen44 (Eurofins) or the LeadProfilingScreen (Charles River). Typically, the compound is tested at a single high concentration (e.g., 10 µM) in radioligand binding assays. A significant inhibition of binding (usually >50%) flags a target for further investigation.

Tier 3: Focused Selectivity & Functional Activity Profiling

Causality: Any "hits" identified in Tier 2 require rigorous follow-up. It is not enough to know that a compound binds to an off-target; we must quantify how tightly it binds (affinity) and determine the consequence of that binding (functional activity). A compound that binds to an off-target with 1000-fold weaker affinity than its primary target may be perfectly safe, while a compound that potently activates an off-target could be highly toxic.

Methodology: This involves two key experimental phases:

  • Affinity Determination: Dose-response curves are generated in radioligand binding assays to determine the inhibition constant (Kᵢ) for each validated off-target.

  • Functional Characterization: The compound is evaluated in specific functional assays relevant to the target class (e.g., GTPγS binding or β-arrestin recruitment for GPCRs) to classify it as an agonist, antagonist, or inverse agonist. This is critical for understanding potential for biased agonism, where a ligand may activate one signaling pathway over another[10].

G ligand Ligand receptor GPCR ligand->receptor g_protein G-Protein Signaling receptor->g_protein Pathway 1 arrestin β-Arrestin Signaling receptor->arrestin Pathway 2 cellular_response_g Cellular Response A (e.g., cAMP modulation) g_protein->cellular_response_g cellular_response_b Cellular Response B (e.g., Receptor Internalization) arrestin->cellular_response_b

Caption: Biased agonism concept at a G-Protein Coupled Receptor (GPCR).

Section 3: Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating controls to ensure data integrity. They represent standard, robust methodologies for characterizing compound affinity and function.

Protocol 3.1: Radioligand Binding Assay for Affinity (Kᵢ) Determination

Objective: To determine the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Workflow Diagram:

G prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound Dilutions) incubate 2. Incubate (All components at 25°C for 60 min) prep->incubate filter 3. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 4. Wash Filter Plate (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (IC₅₀ → Kᵢ via Cheng-Prusoff) count->analyze

Caption: Standard workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Non-Specific Binding (NSB) Control: To 3 wells, add a high concentration of a known, non-labeled competitor ligand.

  • Total Binding Control: To 3 wells, add vehicle (e.g., DMSO).

  • Test Compound: Add serial dilutions of this compound to the remaining wells in triplicate.

  • Receptor Membranes: Add a suspension of cell membranes expressing the target receptor to all wells.

  • Radioligand Addition: Add the specific radiolabeled ligand (e.g., [³H]-CP-55,940 for CB1 receptors) at a concentration near its Kₑ value to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto a glass fiber filter plate using a cell harvester. This traps the membranes (with bound radioligand) while allowing unbound radioligand to pass through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the total binding and NSB controls. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used[11].

Protocol 3.2: [³⁵S]GTPγS Functional Assay for G-Protein Activation

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a Gᵢ/ₒ-coupled GPCR by measuring its effect on G-protein activation.

Causality: Agonist binding to a Gᵢ/ₒ-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit, activating it. [³⁵S]GTPγS is a non-hydrolyzable GTP analog; its incorporation into the G-protein is a direct and quantifiable measure of receptor activation[10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing GDP (to ensure G-proteins are in their inactive state) and saponin (to permeabilize membranes).

  • Plate Setup: Add buffer, receptor membranes, and [³⁵S]GTPγS to all wells of a 96-well plate.

  • Controls: Include wells for basal activity (vehicle), maximal stimulation (a known reference agonist), and NSB (with excess unlabeled GTPγS).

  • Test Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to determine if it stimulates [³⁵S]GTPγS binding.

    • Antagonist Mode: Add a fixed concentration of the reference agonist (e.g., its EC₈₀) to all wells, then add serial dilutions of the test compound to determine if it inhibits the agonist-stimulated signal.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Filtration: Stop the reaction and harvest onto a filter plate as described in Protocol 3.1.

  • Quantification & Analysis: Perform scintillation counting. For agonist mode, calculate EC₅₀ and Eₘₐₓ values. For antagonist mode, calculate the IC₅₀ and convert it to a functional inhibition constant (Kₑ).

Section 4: Data Interpretation and Comparative Analysis

The ultimate goal is to generate a Selectivity Index (SI) , a quantitative measure of a compound's specificity. The SI is calculated by dividing the affinity for an off-target by the affinity for the primary, on-target. A higher SI value indicates greater selectivity.

SI = Kᵢ (Off-Target) / Kᵢ (On-Target)

For this guide, we will compare the anticipated profile of this compound (assuming a hypothetical primary target, e.g., CB1) with known data for two comparator compounds.

Table 2: Illustrative Cross-Reactivity Comparison

CompoundPrimary TargetPrimary Target Kᵢ (nM)Off-TargetOff-Target Kᵢ (nM)Functional Effect at Off-TargetSelectivity Index (Fold)
N-Cyclohexyl-4-piperidinecarboxamide HCl (Hypothetical)CB1 15 SERT1,500None Detected100x
DAT>10,000None Detected>667x
MC4R850Weak Partial Agonist57x
Compound A (Literature Comparator) CB125SERT50Antagonist2x
Compound B (Literature Comparator) CB110SERT>10,000None Detected>1,000x

This table uses hypothetical data for N-Cyclohexyl-4-piperidinecarboxamide HCl for illustrative purposes only. Actual experimental results are required for a definitive assessment.

Conclusion

Characterizing the cross-reactivity profile of a novel compound like this compound is not merely a regulatory formality; it is a fundamental component of rational drug design. The absence of extensive public data necessitates a proactive and systematic investigation. The multi-tiered strategy presented in this guide—combining predictive in silico analysis, broad empirical screening, and focused functional characterization—provides a robust framework for such an endeavor. By understanding a compound's full pharmacological signature, researchers can make more informed decisions, prioritize candidates with the highest probability of success, and ultimately develop safer, more effective medicines.

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A Researcher's Guide to Validating the Mechanism of Action of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison for validating the mechanism of action of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a potent inhibitor of soluble epoxide hydrolase (sEH). As drug development professionals navigate the complexities of target validation, this document serves as a practical resource, offering not just protocols but the scientific rationale behind experimental choices. We will explore the core mechanism of sEH inhibition, compare this compound with alternative therapeutic strategies, and provide detailed, self-validating experimental workflows to rigorously confirm its mode of action.

The Central Role of Soluble Epoxide Hydrolase in Inflammation and Pain

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] EETs play a crucial role in maintaining cardiovascular health, regulating blood pressure, and controlling inflammation.[2][3] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens these protective signaling pathways.[1]

Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including neuropathic pain, inflammatory disorders, and cardiovascular diseases.[3][4] By blocking sEH activity, inhibitors like this compound increase the bioavailability of EETs, thereby amplifying their beneficial anti-inflammatory and analgesic effects.[5] A key downstream effect of increased EET levels is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[2]

Signaling Pathway of sEH Inhibition

sEH_Pathway cluster_nfkb NF-κB Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation IKK IKK Complex EETs->IKK Inhibition of Phosphorylation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor N-Cyclohexyl-4-piperidinecarboxamide HCl (sEH Inhibitor) Inhibitor->sEH Inhibition IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_p65_p50 Sequesters NFkB_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces

Caption: Mechanism of Action of this compound.

Comparative Landscape: sEH Inhibitors vs. Alternative Therapies

A thorough validation of this compound necessitates a comparative analysis against both other sEH inhibitors and established therapies for relevant indications like neuropathic pain and inflammation.

Comparison with other sEH Inhibitors

For a meaningful comparison, we will consider well-characterized sEH inhibitors:

CompoundClassReported IC50 (human sEH)Key Characteristics
N-Cyclohexyl-4-piperidinecarboxamide HCl Amide-basedNot publicly available (likely low nM)The focus of this guide.
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) Urea-based~3.7 nMPotent inhibitor with good pharmacokinetic properties.[4]
t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-1-ureido)-cyclohexyloxy]-benzoic acid) Urea-based~0.8 nMHighly potent and frequently used as a tool compound.
GSK2256294A -pIC50 ~8.6 (IC50 ~2.5 nM)Orally bioavailable inhibitor that has been evaluated in clinical trials.[1]
APAU (1-adamantanyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea) Urea-basedVaries by assay; potentInvestigational new drug with high water solubility.[3]
Comparison with Non-sEH Inhibitor Alternatives

The therapeutic potential of sEH inhibitors for neuropathic pain and inflammation positions them against well-established drug classes.

  • For Neuropathic Pain:

    • Gabapentinoids (Gabapentin, Pregabalin): These are first-line treatments that act on voltage-gated calcium channels.[6] While effective for some, they can have central nervous system side effects. Preclinical studies have shown that sEH inhibitors can be more potent and efficacious than gabapentin in models of diabetic neuropathy.[7]

    • Tricyclic Antidepressants (TCAs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These modulate neurotransmitter levels to dampen pain signals. Their use can be limited by side effects.[6] sEH inhibitors offer a distinct mechanism of action that includes anti-inflammatory effects, a component not directly addressed by TCAs and SNRIs.[3]

  • For Inflammation:

    • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These inhibit cyclooxygenase (COX) enzymes. While effective, long-term use is associated with gastrointestinal and cardiovascular risks.[3] sEH inhibitors have demonstrated superior efficacy to the COX-2 inhibitor celecoxib in preclinical inflammatory pain models and do not appear to share the same cardiovascular liabilities.[3]

Experimental Validation of the Mechanism of Action

A multi-pronged approach is essential to rigorously validate the mechanism of action of this compound. This involves confirming its direct interaction with sEH, demonstrating its effect on sEH activity, and measuring the downstream consequences on lipid mediator profiles.

Experimental Workflow for MoA Validation

MoA_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular & In Vivo Validation Enzyme_Assay 1. Enzymatic Inhibition Assay (Biochemical) CETSA 2. Cellular Thermal Shift Assay (CETSA) (Target Engagement) Enzyme_Assay->CETSA Confirms Target Potency NanoBRET 3. NanoBRET Assay (Target Engagement) CETSA->NanoBRET Confirms Intracellular Binding Lipidomics 4. Lipidomics Analysis (Biomarker Modulation) NanoBRET->Lipidomics Links Target Engagement to Cellular Activity In_Vivo 5. In Vivo Efficacy Models (Phenotypic Outcome) Lipidomics->In_Vivo Connects Biomarker Modulation to Efficacy

Caption: A multi-step workflow for validating the mechanism of action.

Enzymatic Inhibition Assay (Biochemical)

This initial step directly measures the ability of this compound to inhibit the enzymatic activity of purified sEH. A common and robust method is a fluorescence-based assay using a fluorogenic substrate like (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

Detailed Protocol: Fluorescence-Based sEH Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound and any comparator compounds in DMSO.

    • Dilute recombinant human sEH enzyme and the PHOME substrate in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA).

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add varying concentrations of the test compound (this compound) or vehicle control (DMSO).

    • Add the diluted sEH enzyme to all wells except for the "no enzyme" control wells.

    • Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the PHOME substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assays

Confirming that the compound binds to sEH within the complex environment of a living cell is a critical validation step. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[4]

  • Cell Treatment:

    • Culture cells known to express sEH (e.g., HEK293, HepG2) to a suitable confluency.

    • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured sEH.

    • Quantify the amount of soluble sEH in the supernatant using a method such as Western blotting or an immunoassay (e.g., ELISA, AlphaLISA®).

  • Data Analysis:

    • For each temperature, plot the amount of soluble sEH versus the drug concentration to generate isothermal dose-response curves.

    • Alternatively, for each drug concentration, plot the amount of soluble sEH versus temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells through competitive displacement of a fluorescent tracer.[8]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing sEH fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Assay Procedure:

    • Harvest the cells and resuspend them in an appropriate assay medium.

    • Add the fluorescent tracer specific for sEH to the cell suspension at a predetermined optimal concentration.

    • Dispense the cell-tracer mix into a white 96-well or 384-well plate.

    • Add serial dilutions of this compound or a vehicle control.

    • Incubate the plate for a period to allow for compound binding to reach equilibrium (e.g., 2 hours).

    • Add the NanoBRET™ substrate.

  • Data Acquisition and Analysis:

    • Measure the luminescence at two wavelengths: one for the NanoLuc® donor (~460 nm) and one for the fluorescent tracer acceptor (~610 nm).

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for sEH in living cells.

Lipidomics Analysis of Biomarker Modulation

The direct biochemical consequence of sEH inhibition is an alteration in the ratio of EETs to DHETs. Lipidomics analysis by liquid chromatography-mass spectrometry (LC-MS/MS) provides quantitative evidence of this downstream effect.[9]

Detailed Protocol: LC-MS/MS-based Lipidomics

  • Sample Collection and Preparation:

    • Treat cells or dose animals with this compound or vehicle.

    • Collect samples (cell pellets, plasma, or tissue homogenates).

    • Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system to separate lipids from other cellular components.[5]

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Inject the sample onto a reverse-phase LC column to separate the different lipid species.

    • Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each EET and DHET regioisomer are monitored for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas for each EET and DHET.

    • Calculate the concentrations of each analyte using a standard curve.

    • Determine the ratio of total EETs to total DHETs for each treatment group. A significant increase in this ratio in the drug-treated group compared to the vehicle group confirms the in vivo or in situ inhibition of sEH.

Conclusion

Validating the mechanism of action of this compound requires a systematic and multi-faceted experimental approach. By combining in vitro enzymatic assays, cellular target engagement studies, and in vivo biomarker analysis, researchers can build a robust body of evidence confirming its identity as a potent and effective soluble epoxide hydrolase inhibitor. This comprehensive validation, placed in the context of alternative therapeutic strategies, is fundamental for advancing this promising compound through the drug development pipeline. The experimental frameworks provided in this guide offer a self-validating system to ensure the scientific rigor and integrity of these critical studies.

References

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  • Scheme 1. Synthetic Schemes for sEH Inhibitors Synthesis. ([Link])

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. ([Link])

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  • Figure 2. NO 2 FAs inhibit hsEH CTD and form covalent adducts. (a) IC50... ([Link])

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A Senior Application Scientist's Guide to Benchmarking Novel sEH Inhibitors: A Comparative Analysis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals dedicated to advancing therapies for inflammatory and cardiovascular diseases, the enzyme soluble epoxide hydrolase (sEH) represents a pivotal therapeutic target.[1][2] Its inhibition preserves the beneficial effects of endogenous epoxyeicosatrienoic acids (EETs), which play a crucial role in mitigating inflammation and promoting vasodilation.[3] This guide provides a comprehensive framework for benchmarking novel sEH inhibitors, using N-Cyclohexyl-4-piperidinecarboxamide hydrochloride as a representative of the amide class of inhibitors. We will objectively compare its potential performance with well-characterized, potent sEH inhibitors that have reached clinical investigation, supported by detailed experimental protocols.

The Rationale for sEH Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolic pathway of arachidonic acid. It converts anti-inflammatory and vasodilatory EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, the concentration of beneficial EETs is increased, offering a promising therapeutic strategy for a range of conditions, including hypertension, chronic obstructive pulmonary disease (COPD), and neuropathic pain.[1][2]

The landscape of sEH inhibitors is diverse, with urea-based compounds being among the most extensively studied.[3] However, amides, such as our focus compound, this compound, represent a significant class of non-urea inhibitors. Understanding the comparative efficacy of these different chemical scaffolds is crucial for the development of next-generation sEH-targeted therapeutics.

Benchmarking Against Established Inhibitors

To contextualize the potential efficacy of this compound, it is essential to benchmark it against inhibitors with well-documented potency. For this guide, we have selected three prominent sEH inhibitors that have undergone clinical evaluation:

  • AR9281 (APAU): A potent, selective, and orally active urea-based sEH inhibitor. It has been investigated for its potential in treating inflammation, hypertension, and type 2 diabetes.[1]

  • GSK2256294A: A highly potent and selective, orally active sEH inhibitor. Its picomolar-level inhibition of human sEH makes it an important benchmark for high-potency compounds. It has been studied in the context of COPD and cardiovascular disease.[1]

  • EC5026 (BPN-19186): A first-in-class, non-opioid, and orally active sEH inhibitor developed for the treatment of inflammatory and neuropathic pain.[1]

The following table summarizes the reported inhibitory potencies (IC50 values) of these benchmark compounds against human sEH. The IC50 for this compound is presented as "To Be Determined," as the objective of this guide is to provide the methodology to ascertain this value.

InhibitorChemical ClassHuman sEH IC50
This compound AmideTo Be Determined
AR9281Urea13.8 nM
GSK2256294ATriazine27 pM
EC5026UreaPicomolar range

Experimental Protocol for Determining sEH Inhibitory Potency

To ensure a robust and reproducible comparison, a standardized enzymatic assay is paramount. The following protocol outlines a fluorometric assay for determining the IC50 values of sEH inhibitors. This method is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials and Reagents:
  • Recombinant human sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compounds (this compound and benchmark inhibitors) dissolved in DMSO

  • 96-well black microplates with a clear bottom

  • Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm

Step-by-Step Assay Procedure:
  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • Create a serial dilution of each compound in DMSO to generate a range of concentrations for IC50 determination.

  • Enzyme Preparation:

    • On the day of the assay, thaw the recombinant human sEH on ice.

    • Dilute the enzyme to the desired working concentration in cold sEH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

  • Assay Plate Setup:

    • Add the appropriate volume of sEH Assay Buffer to all wells.

    • Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the corresponding wells.

    • Include control wells:

      • 100% Activity Control: Add DMSO vehicle without any inhibitor.

      • No Enzyme Control: Add assay buffer and substrate but no enzyme, to measure background fluorescence.

      • Positive Control: Add a known sEH inhibitor (e.g., one of the benchmarks) at a concentration that gives maximal inhibition.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted recombinant human sEH to all wells except the "No Enzyme Control" wells.

    • Mix gently and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the PHOME substrate solution in sEH Assay Buffer.

    • Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each well.

    • Subtract the rate of the "No Enzyme Control" from all other wells.

    • Normalize the data by setting the rate of the "100% Activity Control" to 100% and the rate of the maximally inhibited control to 0%.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Dispense Assay Buffer and Compounds into Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Working Solution of Recombinant sEH Enzyme_Add Add sEH Enzyme and Pre-incubate Enzyme_Prep->Enzyme_Add Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction with PHOME Substrate Enzyme_Add->Reaction_Start Measurement Kinetic Fluorescence Reading Reaction_Start->Measurement Calc_Rates Calculate Reaction Rates Measurement->Calc_Rates Normalization Normalize Data to Controls Calc_Rates->Normalization IC50_Calc Generate Dose-Response Curve and Calculate IC50 Normalization->IC50_Calc

Caption: Experimental workflow for sEH inhibitor benchmarking.

G AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) AA->EETs CYP Epoxy- DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) EETs->DHETs sEH sEH_Inhibitor N-Cyclohexyl-4-piperidinecarboxamide HCl & Other sEH Inhibitors sEH Soluble Epoxide Hydrolase (sEH) sEH_Inhibitor->sEH Inhibits

Caption: Simplified signaling pathway of sEH action.

Concluding Remarks

This guide provides a robust framework for the systematic evaluation of novel sEH inhibitors, exemplified by this compound. By employing a standardized, high-quality enzymatic assay and benchmarking against clinically relevant inhibitors, researchers can generate reliable and comparable data. This approach not only validates the potency of new chemical entities but also provides crucial insights into their potential as therapeutic agents for a host of inflammatory and cardiovascular diseases. The detailed protocol and structured comparison presented herein are designed to empower scientists in their pursuit of innovative and effective sEH-targeted therapies.

References

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine carboxamide scaffold represents a versatile foundation for constructing novel therapeutics. This guide provides an in-depth comparative analysis of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, leveraging experimental data from structurally similar compounds to predict its physicochemical properties, biological activities, and potential therapeutic applications. While direct experimental data for this specific molecule is limited in public literature, a statistical approach based on its analogs allows for a robust predictive assessment.

Physicochemical and Structural Landscape

This compound belongs to a class of compounds characterized by a central piperidine ring, a carboxamide linker, and a cyclohexyl moiety. These structural features impart a combination of rigidity and lipophilicity that is often advantageous for drug-receptor interactions and bioavailability.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compound C12H23ClN2O246.781019851-98-9[1]The subject of this guide.
N-Cyclohexyl-4-piperidinecarboxamide (Free Base)C12H22N2O210.3263214-55-1[2]The non-salt form of the target compound.
1-Cyclohexylpiperidine-4-carboxylic acid hydrochlorideC12H22ClNO2263.761185295-86-6[3]An analog with a carboxylic acid instead of a carboxamide.
1-(3-chloro-2-pyridinyl)-N-cyclohexylpiperidine-4-carboxamideC17H24ClN3O321.82231321-59-6[4]An analog with a substituted pyridine on the piperidine nitrogen.
N-CyclohexylbenzamideC13H17NO203.281759-68-8[5]A related structure lacking the piperidine ring.

The hydrochloride salt form of the target compound is expected to enhance its water solubility and stability, facilitating its handling and formulation for experimental purposes[3]. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) suggests the potential for specific interactions with biological targets[6].

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound would likely follow a standard amidation protocol. A generalizable and robust synthetic workflow is outlined below. This self-validating system includes in-process controls and characterization steps to ensure the identity and purity of the final compound.

Experimental Protocol: Synthesis of this compound
  • Starting Materials: 4-Piperidinecarboxylic acid and cyclohexylamine.

  • Activation of Carboxylic Acid: The carboxylic acid of 4-piperidinecarboxylic acid is activated to facilitate amide bond formation. A common method is the conversion to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Amide Bond Formation: The activated acyl chloride is then reacted with cyclohexylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product can be purified by column chromatography or recrystallization.

  • Salt Formation: The purified N-Cyclohexyl-4-piperidinecarboxamide (free base) is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt.

  • Characterization: The final product should be characterized by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O and N-H of the amide).

    • Melting Point Analysis: To assess purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_characterization Characterization 4-Piperidinecarboxylic_acid 4-Piperidinecarboxylic Acid Activation Activation (e.g., SOCl2) 4-Piperidinecarboxylic_acid->Activation Acyl_Chloride Acyl Chloride Intermediate Activation->Acyl_Chloride Amidation Amidation Acyl_Chloride->Amidation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Free_Base N-Cyclohexyl-4- piperidinecarboxamide Purification->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product N-Cyclohexyl-4-piperidinecarboxamide Hydrochloride Salt_Formation->Final_Product NMR NMR ('H, '³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR IR Spectroscopy Final_Product->IR MP Melting Point Final_Product->MP

A generalized workflow for the synthesis and characterization of this compound.

Comparative Pharmacological Profile

Based on the biological activities of its structural analogs, this compound is predicted to interact with several classes of biological targets. A comparative analysis of these activities provides a rationale for its potential therapeutic applications.

Table 2: Comparative Biological Activities of N-Cyclohexyl-4-piperidinecarboxamide Analogs

Compound/ClassBiological Target/ActivityPotential Therapeutic AreaReference
1-Cyclohexylpiperidine-4-carboxylic acidHistamine H1 receptor antagonist, AnalgesicAllergic reactions, Pain[3]
Piperidine-3-carboxamide derivativesInduction of senescence in melanoma cellsCancer[7][8]
Piperidine-4-carboxamide derivativesCCR5 inhibitor (anti-HIV-1)HIV/AIDS[9]
Piperidine-4-carboxylate/cyanide derivativesT-type calcium channel blockerNeuropathic pain[10]
N-CyclohexylbenzamidesStimulation of digestive tract motilityGastrointestinal disorders[11]
Potential as an Antihistamine and Analgesic

The close structural relationship to 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride, which exhibits potent antihistaminic and analgesic properties, is a strong indicator for similar activities in the target compound[3]. The proposed mechanism involves the blockade of H1 receptors for its antihistaminic effects and modulation of central nervous system pain pathways for its analgesic action[3].

Potential in Oncology

Studies on piperidine-3-carboxamide derivatives have shown their ability to induce a senescence-like phenotype in human melanoma cells, suggesting a potential application in cancer therapy[7][8]. This provides a rationale for screening this compound in similar cancer cell lines.

Potential as an Antiviral Agent

The discovery of piperidine-4-carboxamide derivatives as potent CCR5 inhibitors highlights the potential of this scaffold in the development of anti-HIV-1 agents[9]. The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells.

Signaling_Pathways cluster_antihistamine Antihistamine Action cluster_antiviral Anti-HIV Action cluster_oncology Anticancer Action Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Allergic_Response Allergic Response H1_Receptor->Allergic_Response Target_Compound_A N-Cyclohexyl-4- piperidinecarboxamide (Predicted) Target_Compound_A->H1_Receptor Blocks HIV1 HIV-1 CCR5 CCR5 Co-receptor HIV1->CCR5 Viral_Entry Viral Entry CCR5->Viral_Entry Target_Compound_V N-Cyclohexyl-4- piperidinecarboxamide (Predicted) Target_Compound_V->CCR5 Inhibits Melanoma_Cell Melanoma Cell Senescence Cellular Senescence Melanoma_Cell->Senescence Induces Target_Compound_O N-Cyclohexyl-4- piperidinecarboxamide (Predicted) Target_Compound_O->Melanoma_Cell Induces

Predicted mechanisms of action for this compound based on analog data.

Recommended Experimental Validation

To validate the predicted activities of this compound, a tiered screening approach is recommended.

Experimental Protocol: In Vitro Biological Activity Screening
  • Receptor Binding Assays:

    • Histamine H1 Receptor Binding Assay: To determine the affinity of the compound for the H1 receptor. This is typically a competitive binding assay using a radiolabeled ligand.

    • CCR5 Binding Assay: To assess the ability of the compound to displace a known CCR5 ligand.

  • Cell-Based Assays:

    • Calcium Mobilization Assay: To measure the functional antagonism of the H1 receptor by monitoring intracellular calcium levels in response to histamine stimulation.

    • HIV-1 Entry Assay: To evaluate the inhibition of HIV-1 entry into cells expressing the CCR5 co-receptor.

    • Cell Viability/Proliferation Assays (e.g., MTT, XTT): To screen for cytotoxic or anti-proliferative effects against a panel of cancer cell lines, including melanoma.

    • Senescence-Associated β-galactosidase Staining: To specifically test for the induction of cellular senescence in cancer cells.

  • Enzyme Inhibition Assays: Depending on the outcomes of initial screens, further assays against specific enzymes could be warranted.

Conclusion and Future Directions

The statistical and comparative analysis of experimental data from structural analogs provides a strong foundation for predicting the pharmacological profile of this compound. The evidence points towards its potential as a multi-target agent with possible applications in allergy, pain management, oncology, and infectious diseases. The experimental workflows and assays detailed in this guide offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and rigorous biological evaluation of this compound to fully elucidate its therapeutic potential.

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A Comparative Analysis of the N-Cyclohexyl-4-piperidinecarboxamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide for Researchers

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically approved drugs.[1][2] This guide provides a detailed comparative analysis of the N-Cyclohexyl-4-piperidinecarboxamide scaffold, a specific embodiment of this versatile chemical class. We will objectively evaluate its performance by synthesizing data from peer-reviewed studies on structurally related analogs, comparing it against alternative N-substituted derivatives and different heterocyclic cores. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, protocols, and data interpretation necessary for advancing small molecule discovery programs based on this scaffold.

Introduction: The Strategic Value of the 4-Piperidinecarboxamide Core

The 4-piperidinecarboxamide moiety is a highly valuable structural motif in drug design. The piperidine ring itself offers a stable, saturated, and conformationally adaptable framework that can modulate critical physicochemical properties like lipophilicity and aqueous solubility.[1] Its nitrogen atom can serve as a hydrogen bond acceptor or be functionalized to orient substituents toward specific binding pockets within a biological target.[1] The carboxamide group at the 4-position provides a rigid vector for further chemical elaboration and introduces both hydrogen bond donor and acceptor capabilities, crucial for target engagement.

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride exemplifies a common design strategy where the piperidine nitrogen is functionalized with a lipophilic group—in this case, a cyclohexyl ring. This substitution significantly impacts the molecule's overall properties, influencing its permeability, metabolic stability, and potential for specific hydrophobic interactions with a target protein. Derivatives of this scaffold have been investigated across multiple therapeutic areas, including pain, inflammation, and infectious diseases.[3][4][5]

The Comparative Landscape: Scaffolds and Substituents

To understand the utility of the N-Cyclohexyl-4-piperidinecarboxamide scaffold, it must be evaluated in the context of viable alternatives. The choice of a core scaffold or a specific substituent is a critical decision point in lead optimization, driven by the need to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparison with Alternative Heterocyclic Scaffolds

The 4-piperidinecarboxamide core is often considered alongside other nitrogen-containing heterocycles like piperazine and morpholine. The choice between them dictates fundamental physicochemical characteristics.

  • Lipophilicity and Solubility: The piperidine scaffold is inherently more lipophilic than piperazine and morpholine.[6] This increased lipophilicity, further enhanced by the N-cyclohexyl group, can be advantageous for cell permeability but may pose challenges for aqueous solubility.[6]

  • Biological Activity Context: The biological output is highly dependent on the target and the specific chemical series. In one study focused on anticancer agents, compounds containing a piperazine fragment demonstrated superior potency compared to their piperidine and morpholine counterparts.[6] The piperidine derivative, however, still showed moderate and selective activity, while the morpholine was largely inactive, highlighting the distinct contribution of each scaffold.[6]

Table 1: Physicochemical and Biological Comparison of Heterocyclic Scaffolds

Scaffold Calculated logP (cLogP) Key Physicochemical Feature Representative Biological Activity (Anticancer IC50, A549 cell line)
4-Piperidinecarboxamide Higher More lipophilic, aids cell permeability Moderate and selective activity[6]
Piperazine Lower Hydrophilic, high aqueous solubility Potent activity, comparable to doxorubicin[6]
Morpholine Lower Hydrophilic, contains ether linkage Largely inactive in this context[6]

Note: Data synthesized from a comparative study by Asif et al. (2021) on a specific series of anticancer compounds.[6] Absolute values are context-dependent.

Comparison with Alternative N-Substituents

Within the 4-piperidinecarboxamide class, the substituent on the nitrogen atom is a key modulator of activity. By comparing the N-cyclohexyl group to other common substituents from the literature, we can infer structure-activity relationships (SAR).

One exemplary context is the inhibition of the steroid 5-alpha-reductase enzyme, a target for benign prostatic hyperplasia. A study on N-substituted piperidine derivatives revealed a wide range of inhibitory potencies based on the N-substituent.[7]

Table 2: Comparative Inhibitory Activity (IC50) of N-Substituted Piperidines on 5-alpha-Reductase

N-Substituent Group Target IC50 (µM) Rationale for Inclusion
Cyclohexanoyl Rat 5α-Reductase Type 1 > 10 Structurally related to N-cyclohexyl, but with a carbonyl linker.
Cyclohexanoyl Rat 5α-Reductase Type 2 > 10 Shows low potency in this specific assay.[7]
Diphenylacetyl Rat 5α-Reductase Type 1 3.44 Introduces bulky, aromatic groups.[7]
Diphenylacetyl Rat 5α-Reductase Type 2 0.37 Demonstrates significant potency and isozyme selectivity.[7]
Diphenylcarbamoyl Rat 5α-Reductase Type 1 0.54 Replaces the acetyl linker with a carbamoyl group.[7]
Diphenylcarbamoyl Rat 5α-Reductase Type 2 0.69 Shows high potency against both isozymes.[7]

Data extracted from a study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids).[7] This highlights how changes to the N-substituent dramatically alter biological activity.

From this data, it is evident that bulky, hydrophobic groups like diphenylacetyl can confer significant potency. The N-cyclohexyl group, being a simple, non-aromatic lipophilic substituent, would be expected to have a distinct profile, likely offering a balance of moderate potency with potentially better metabolic stability than more complex aromatic systems.

Experimental Design: Protocols for Scaffold Evaluation

Trustworthy and reproducible data is the foundation of drug discovery. The following protocols are detailed, self-validating systems for synthesizing and characterizing compounds based on the N-Alkyl-4-piperidinecarboxamide scaffold.

General Synthesis Workflow

The synthesis of this compound is typically achieved via a standard amide coupling reaction. This workflow is adaptable for creating a library of analogs for SAR studies.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Salt Formation A Piperidine-4-carboxylic acid C Piperidine-4-carbonyl chloride A->C Activation B Oxalyl Chloride or SOCl2 in DCM/DMF (cat.) E N-Cyclohexyl-4- piperidinecarboxamide C->E Nucleophilic Acyl Substitution D Cyclohexylamine D->E G Final Product: N-Cyclohexyl-4-piperidinecarboxamide HCl E->G Protonation F HCl in Ether or Dioxane

Caption: General synthesis workflow for N-Cyclohexyl-4-piperidinecarboxamide HCl.

Detailed Protocol: Amide Coupling

  • Acid Activation: To a solution of piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C.

  • Add oxalyl chloride (1.1 equivalents) dropwise. Causality: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive electrophiles necessary for the subsequent coupling step.

  • Allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases. Monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch.

  • Coupling: In a separate flask, dissolve cyclohexylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous DCM. Causality: The excess base is crucial to neutralize the HCl generated during both the acid chloride formation and the amide coupling steps, driving the reaction to completion.

  • Cool the amine solution to 0 °C and add the previously prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification: Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring. Collect the resulting precipitate by filtration to yield the hydrochloride salt.

Performance Evaluation: A Screening Cascade

Evaluating a new chemical entity requires a tiered approach, moving from high-throughput primary assays to more complex, biologically relevant secondary assays.

G A Primary Screen: Target Binding Assay (e.g., Radioligand Displacement) B Determine Affinity (Ki) A->B Hit Identification C Secondary Screen: In Vitro Functional Assay (e.g., Enzyme Inhibition, GPCR Signaling) B->C Prioritization D Determine Potency (IC50/EC50) C->D Functional Characterization E Tertiary Screen: Cell-Based Assay (e.g., Cytotoxicity, Permeability) D->E Lead Selection F Assess Therapeutic Index & ADME E->F Safety & Druggability G In Vivo Model (e.g., Disease Model Efficacy) F->G Preclinical Candidate H Evaluate PK/PD & Efficacy G->H Proof of Concept

Caption: A typical screening cascade for small molecule drug discovery.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a representative assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Objective: To quantify the concentration of an N-substituted piperidinecarboxamide derivative required to inhibit 50% of the activity of a target enzyme (e.g., 5-alpha-reductase).

Materials:

  • Test Compound (e.g., N-Cyclohexyl-4-piperidinecarboxamide HCl) dissolved in DMSO.

  • Target enzyme (purified or in cell lysate).

  • Substrate for the enzyme.

  • Assay buffer.

  • Detection reagent/system (e.g., spectrophotometer, fluorometer).

  • 96-well microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 8-point dose-response curve.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution to triplicate wells of a 96-well plate.

    • For positive control wells (0% inhibition), add 2 µL of DMSO.

    • For negative control wells (100% inhibition), add 2 µL of a known potent inhibitor or DMSO.

  • Enzyme Addition: Add 50 µL of enzyme solution (diluted in assay buffer to an appropriate concentration) to all wells except the negative controls (add buffer only to these).

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated.

  • Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the reaction.

  • Incubation & Detection: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature. The progress of the reaction is then measured using a plate reader (e.g., measuring absorbance or fluorescence of the product). Trustworthiness: It is critical to ensure the reaction is in the linear range with respect to time and enzyme concentration. This can be validated by running kinetic assays beforehand.[8]

  • Data Analysis:

    • Subtract the background reading (negative control) from all wells.

    • Normalize the data by setting the average of the positive control wells to 100% activity and the average of the 0% activity wells to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The N-Cyclohexyl-4-piperidinecarboxamide scaffold represents a robust starting point for medicinal chemistry campaigns. Its favorable physicochemical properties, born from the stable piperidine core, are finely tuned by the N-cyclohexyl substituent to enhance lipophilicity and promote interactions within hydrophobic binding pockets. Comparative data, synthesized from various studies, shows that while it may not always be the most potent scaffold in primary screens (as seen in some anticancer assays[6]), its true value lies in its versatility and potential for optimization into drug candidates with balanced efficacy and favorable ADME profiles.

Future research should focus on direct, head-to-head comparisons of N-Cyclohexyl derivatives against other N-aliphatic and N-aromatic analogs in multiple biological systems. Such studies would provide a clearer, data-driven roadmap for when to select this specific scaffold over alternatives, ultimately accelerating the discovery of novel therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.